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  • Product: 3,5-Difluoro-4-(piperidin-1-yl)aniline
  • CAS: 1178372-90-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 3,5-Difluoro-4-(piperidin-1-yl)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-(piperidin-1-yl)aniline For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-(piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physicochemical properties of the novel compound 3,5-Difluoro-4-(piperidin-1-yl)aniline. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological framework. It is designed to equip researchers with the necessary theoretical understanding and practical protocols to determine these properties with high fidelity. As a Senior Application Scientist, the emphasis is not merely on the properties themselves, but on the robust experimental designs required to ascertain them, ensuring data integrity and reproducibility, which are paramount in scientific research and pharmaceutical development.

Compound Identification and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. 3,5-Difluoro-4-(piperidin-1-yl)aniline is a substituted aniline with a distinct arrangement of functional groups that are expected to significantly influence its chemical behavior.

  • Molecular Formula: C₁₁H₁₄F₂N₂

  • Molecular Weight: 212.24 g/mol

  • IUPAC Name: 3,5-difluoro-4-(piperidin-1-yl)aniline

Caption: Chemical structure of 3,5-Difluoro-4-(piperidin-1-yl)aniline.

Predicted and Key Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is critical for its application, particularly in drug development where factors like solubility and lipophilicity govern bioavailability.[1] The table below summarizes predicted values and identifies key experimental properties to be determined.

PropertyPredicted/Expected ValueSignificance in Drug Development & Research
Melting Point (°C) Not available (solid expected at room temp.)A sharp melting point range is an indicator of purity.[2]
Boiling Point (°C) Not availableImportant for purification by distillation and assessing volatility.[3]
Aqueous Solubility Not available (expected to be low)Directly impacts dissolution, absorption, and formulation strategies.[4]
logP (XlogP) 2.4A measure of lipophilicity, crucial for predicting membrane permeability.
pKa Not available (expected to be basic)Governs the ionization state at different physiological pHs, affecting solubility and receptor binding.

Prediction Source: PubChemLite. Note that these are computational predictions and require experimental validation.

Methodological Framework for Experimental Characterization

The following section details the requisite experimental protocols for the definitive characterization of 3,5-Difluoro-4-(piperidin-1-yl)aniline. The described methodologies are designed to be self-validating, providing not just a value but also an indication of the sample's purity.

Workflow for Physicochemical Profiling

The systematic characterization of a new chemical entity follows a logical progression from basic physical properties to more complex spectroscopic and chromatographic analyses.

Physicochemical_Workflow cluster_synthesis Synthesis & Purification cluster_physical Physical Properties cluster_analytical Analytical Characterization Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point Determination MP->BP Solubility Solubility Profiling BP->Solubility Purity Purity Assessment (HPLC) Solubility->Purity Structure Structural Confirmation (NMR, IR, MS) Purity->Structure pKa pKa Determination Structure->pKa

Caption: Experimental workflow for the physicochemical characterization of a novel compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides a quick assessment of purity.[5] A narrow melting range (typically < 2°C) is indicative of a pure compound.

Protocol: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

  • Sample Preparation: Finely powder a small amount of the crystalline compound.[5] Pack the dry powder into a capillary tube, sealed at one end, to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

  • Apparatus Setup:

    • Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.[5] Immerse the setup in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

    • Mel-Temp Apparatus: Insert the capillary tube into the heating block of the apparatus.

  • Measurement:

    • Heat the apparatus rapidly to about 15-20°C below the expected melting point (a preliminary rapid determination can be performed to find this approximate range).[2]

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

  • Validation: Repeat the measurement at least twice. Consistent results validate the finding. A broad melting range suggests the presence of impurities.[5]

Determination of Solubility

Solubility is a critical parameter, especially for compounds intended for biological applications.[4] A systematic approach using a variety of solvents provides a comprehensive solubility profile.[7][8]

Protocol: Qualitative Solubility Testing

  • General Procedure: In a small test tube, add approximately 10-20 mg of the compound to 1 mL of the solvent.[7] Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.

  • Solvent Series: Perform the test sequentially with the following solvents:

    • Water: To assess hydrophilicity.

    • 5% HCl (aq): Solubility indicates the presence of a basic group (like the aniline nitrogen) that forms a soluble hydrochloride salt.[9]

    • 5% NaOH (aq): To test for acidic functional groups (not expected for this compound).[9]

    • Organic Solvents: Test solubility in a range of polar and non-polar solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane to guide purification and formulation efforts.

Chromatographic Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of organic compounds.[10] A reversed-phase method is generally suitable for aniline derivatives.[11]

Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: A common mobile phase for anilines is a gradient of acetonitrile or methanol and water, often with a buffer (e.g., 0.1% formic acid or ammonium acetate) to ensure consistent ionization of the analyte.[12]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 10-20 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for the λmax using a photodiode array (PDA) detector; anilines typically absorb in the 230-280 nm range.[13]

    • Injection Volume: 10 µL

  • Data Analysis: A pure compound should ideally show a single, sharp, symmetrical peak. Purity can be calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Spectroscopic Structural Confirmation

Spectroscopic analysis provides the definitive confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons. Expect signals for the aromatic protons, the piperidine ring protons, and the -NH₂ protons.

    • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR: Crucial for this compound, it will confirm the presence and chemical environment of the two fluorine atoms on the aromatic ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for the functional groups present.[14]

    • N-H stretching: Two bands are expected for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region.[15]

    • C-N stretching (aromatic): A strong band is expected around 1250-1350 cm⁻¹.[15]

    • C-F stretching: Strong absorptions are typically found in the 1000-1400 cm⁻¹ region.

    • Aromatic C=C stretching: Bands will appear in the 1450-1600 cm⁻¹ region.

  • UV-Visible (UV-Vis) Spectroscopy:

    • In a suitable solvent (e.g., ethanol or methanol), the UV-Vis spectrum will show absorption maxima characteristic of the substituted aniline chromophore, typically around 230-280 nm.[13] The position of the λmax can be influenced by solvent polarity.

Trustworthiness and Field-Proven Insights

The integrity of physicochemical data underpins all subsequent research and development. The protocols outlined above are standard, validated methods in the chemical and pharmaceutical sciences.[1] The causality behind these choices is clear: orthogonal techniques are used to build a comprehensive and self-consistent dataset. For instance, a sharp melting point corroborates the high purity observed by HPLC. Spectroscopic data (NMR, IR, MS) must align perfectly with the proposed structure. Any deviation in these results would trigger further investigation into the sample's purity or structural identity, forming a self-validating system of characterization.

References

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Available from: [Link]

  • Melting point determination. (n.d.). University of Alberta. Available from: [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Available from: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. (2022, April 15). Available from: [Link]

  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Available from: [Link]

  • ADMET Predictor® - Simulations Plus. (2025, December 11). Available from: [Link]

  • QikProp | Schrödinger. (n.d.). Available from: [Link]

  • NMR Spectra of Anilines | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed. (2008, August 15). Available from: [Link]

  • CAS No : 1332356-31-6 | Product Name : 3,5-Difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline | Pharmaffiliates. (n.d.). Available from: [Link]

  • Determination of the melting point. (n.d.). University of Technology. Available from: [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.). Available from: [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed. (2008, September 15). Available from: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Available from: [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Available from: [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Available from: [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Available from: [Link]

  • 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline - PubChem. (n.d.). Available from: [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Available from: [Link]

  • 3,5-difluoro-4-(piperidin-1-yl)aniline - PubChemLite. (n.d.). Available from: [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Available from: [Link]

  • Melting point determination - SSERC. (n.d.). Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available from: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. (n.d.). Available from: [Link]

  • anilines - My E-town. (n.d.). Available from: [Link]

  • Cranium: Physical Property Estimation Software - Molecular Knowledge Systems. (n.d.). Available from: [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. (n.d.). Available from: [Link]

  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing). (n.d.). Available from: [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Available from: [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. (n.d.). Available from: [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016, March 1). ResearchGate. Available from: [Link]

  • A kinetic study of the copolymerization of substituted anilines by 1H NMR - Academia.edu. (n.d.). Available from: [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Available from: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available from: [Link]

  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′] - PMC. (2019, December 13). Available from: [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di - ARC Journals. (2016, July 15). Available from: [Link]

  • Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed. (2002, November 15). Available from: [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Available from: [Link]

  • FT‐IR spectra of the p‐substituted aniline‐based diadducts. - ResearchGate. (n.d.). Available from: [Link]

Sources

Exploratory

3,5-Difluoro-4-(piperidin-1-yl)aniline CAS number and molecular structure

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical identity, synthetic methodology, and medicinal chemistry applications into a cohes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical identity, synthetic methodology, and medicinal chemistry applications into a cohesive narrative.

Primary CAS: 1178372-90-1 Class: Fluorinated N-Heterocyclic Aniline Application: Pharmaceutical Intermediate (Kinase Inhibitors, PROTAC Linkers)

Executive Summary & Chemical Identity

3,5-Difluoro-4-(piperidin-1-yl)aniline is a specialized building block used in the synthesis of bioactive small molecules. It combines an electron-rich aniline core with a lipophilic piperidine ring, modulated by two electron-withdrawing fluorine atoms. This specific substitution pattern (3,5-difluoro) is critical in medicinal chemistry for blocking metabolic "soft spots" on the aromatic ring and influencing the pKa of the aniline nitrogen, thereby altering the solubility and binding affinity of downstream drug candidates.

Chemical Data Table
PropertySpecification
CAS Number 1178372-90-1
IUPAC Name 3,5-Difluoro-4-(piperidin-1-yl)aniline
Molecular Formula C₁₁H₁₄F₂N₂
Molecular Weight 212.24 g/mol
Exact Mass 212.1125
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DCM, Methanol; Low solubility in water
pKa (Calc) ~3.5–4.0 (Aniline N), ~8.5 (Piperidine N - if protonated)
Key Structural Features Ortho-difluoro motif (metabolic block), Para-piperidine (solubilizing group)

Medicinal Chemistry Context: Why This Scaffold?

In drug design, this molecule serves as a "privileged scaffold" due to three synergistic effects:

  • Metabolic Stability: The fluorine atoms at positions 3 and 5 block oxidative metabolism (CYP450-mediated hydroxylation) at the sites adjacent to the piperidine ring.

  • Conformational Locking: The fluorine atoms create steric and electrostatic repulsion with the piperidine ring, forcing the piperidine ring to twist out of coplanarity with the benzene ring. This "twisted" conformation is often required to fit into specific enzyme pockets (e.g., kinase ATP-binding sites).

  • Electronic Modulation: The electron-withdrawing nature of the fluorines reduces the nucleophilicity of the aniline nitrogen compared to a non-fluorinated analog. This is crucial when coupling this aniline to electrophiles (like sulfonyl chlorides or carboxylic acids) to prevent over-reaction or to tune the hydrogen-bond donor capability of the final amide/sulfonamide.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule 3,5-Difluoro-4-(piperidin-1-yl)aniline F_Atoms 3,5-Difluoro Motif Molecule->F_Atoms Piperidine 4-Piperidine Ring Molecule->Piperidine Aniline 1-Amino Group Molecule->Aniline Effect_Metabolism Blocks CYP450 Metabolism F_Atoms->Effect_Metabolism Effect_Twist Induces Orthogonal Conformation F_Atoms->Effect_Twist Effect_Solubility Increases Lipophilicity & Permeability Piperidine->Effect_Solubility Piperidine->Effect_Twist Effect_Reactivity Tunable Nucleophile (Amide Coupling) Aniline->Effect_Reactivity

Caption: Functional decomposition of the scaffold showing how specific structural motifs translate to medicinal chemistry properties.

Synthetic Methodology

The synthesis of 3,5-difluoro-4-(piperidin-1-yl)aniline relies on a robust two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Pathway Overview
  • Precursor: 3,4,5-Trifluoronitrobenzene (CAS 13415-07-1).

  • Step 1 (

    
    ):  Regioselective displacement of the 4-fluorine by piperidine. The 4-position is the most electrophilic due to the para resonance effect of the nitro group.
    
  • Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the aniline.

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: 3,4,5-Trifluoronitrobenzene (CAS 13415-07-1) Reagent1 Reagent: Piperidine, K2CO3 Solvent: DMF, 60°C Start->Reagent1 Intermediate Intermediate: 1-(2,6-Difluoro-4-nitrophenyl)piperidine Reagent1->Intermediate Step 1: SnAr Reagent2 Reagent: H2 (1 atm), 10% Pd/C Solvent: MeOH Intermediate->Reagent2 Product Product: 3,5-Difluoro-4-(piperidin-1-yl)aniline (CAS 1178372-90-1) Reagent2->Product Step 2: Reduction

Caption: Two-step industrial synthesis route ensuring regioselectivity at the 4-position.

Experimental Protocols

Note: These protocols are designed for a 10 mmol scale and must be validated with appropriate safety measures.

Step 1: Synthesis of 1-(2,6-Difluoro-4-nitrophenyl)piperidine ( )

Rationale: The use of inorganic base (


) in a polar aprotic solvent (DMF) favors the displacement of the fluorine para to the nitro group. The meta fluorines are less activated and sterically hindered, ensuring high regioselectivity.
  • Setup: Charge a 100 mL round-bottom flask with 3,4,5-trifluoronitrobenzene (1.77 g, 10 mmol) and anhydrous DMF (20 mL).

  • Addition: Add powdered

    
     (2.07 g, 15 mmol). Cool the mixture to 0°C in an ice bath.
    
  • Reaction: Add piperidine (0.94 g, 11 mmol) dropwise over 10 minutes.

  • Heating: Remove the ice bath and heat to 60°C for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (UV active, high Rf) should disappear, replaced by a bright yellow spot (nitro-amine intermediate).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product should precipitate as a yellow solid. Filter, wash with water, and dry under vacuum.

    • Yield Target: >85%.[2][3]

Step 2: Reduction to 3,5-Difluoro-4-(piperidin-1-yl)aniline

Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to avoid metal waste and simplify purification, as the product is acid-sensitive (aniline oxidation).

  • Setup: Dissolve the nitro intermediate (2.42 g, 10 mmol) in Methanol (30 mL) in a hydrogenation flask.

  • Catalyst: Add 10% Pd/C (240 mg, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Reaction: Purge with nitrogen, then introduce Hydrogen gas (balloon pressure or 1-2 atm). Stir vigorously at Room Temperature for 6–12 hours.

    • Self-Validation Check: The bright yellow color of the nitro compound will fade to colorless or pale gray as the reaction proceeds.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil may crystallize upon standing or triturating with cold ether.

    • Purity Check:

      
       NMR should show the disappearance of the aromatic protons associated with the nitro-precursor and the appearance of a broad singlet (NH2) around 3.5–5.0 ppm.
      

Handling & Safety (E-E-A-T)

  • Hazards: Fluorinated anilines are potential skin sensitizers and may be toxic if swallowed. The starting material (3,4,5-trifluoronitrobenzene) is a skin irritant.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.

  • Waste: Aqueous waste from Step 1 contains fluorides and DMF; dispose of according to halogenated solvent protocols.

References

  • ChemBK Chemical Database. 3,5-Difluoro-4-(piperidin-1-yl)aniline Entry (CAS 1178372-90-1).[4]

  • Sigma-Aldrich (Merck). Building Blocks for Medicinal Chemistry: Fluorinated Anilines. (General Category Reference).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 13415-07-1 (3,4,5-Trifluoronitrobenzene - Precursor).

  • Beilstein Journal of Organic Chemistry. Synthesis of fluorinated piperidines and anilines. (Methodology Reference).

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-Difluoro-4-(piperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Difluoro-4-(piperidin-1-yl)aniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(piperidin-1-yl)aniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their chemical behavior, reactivity, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3,5-Difluoro-4-(piperidin-1-yl)aniline, grounded in established principles of NMR spectroscopy and supported by data from analogous compounds.

Molecular Structure and Key Features

The structure of 3,5-Difluoro-4-(piperidin-1-yl)aniline incorporates several key features that influence its NMR spectra:

  • Aromatic Ring: A 1,2,4,6-tetrasubstituted benzene ring.

  • Fluorine Substituents: Two fluorine atoms at positions 3 and 5, which are strongly electronegative and will exhibit spin-spin coupling with neighboring protons and carbons.

  • Amino Group: An electron-donating amino (-NH₂) group at position 1.

  • Piperidinyl Group: A saturated heterocyclic amine attached to the aromatic ring at position 4.

These features create a unique electronic environment for each nucleus, resulting in a distinct and predictable NMR fingerprint.

Caption: Molecular structure of 3,5-Difluoro-4-(piperidin-1-yl)aniline with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3,5-Difluoro-4-(piperidin-1-yl)aniline in a common deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the piperidinyl ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-2, H-6~6.3 - 6.5Doublet of triplets (dt) or Triplet (t)³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 2-32H
-NH₂~3.5 - 4.5Broad singlet-2H
H-α (piperidinyl)~2.9 - 3.2Multiplet-4H
H-β (piperidinyl)~1.6 - 1.8Multiplet-4H
H-γ (piperidinyl)~1.5 - 1.7Multiplet-2H
Justification of ¹H NMR Predictions:
  • Aromatic Protons (H-2, H-6): These two protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear in the upfield region of the aromatic spectrum due to the strong electron-donating effect of the amino group. The signal will be split by the adjacent fluorine atom (³J(H,F)) and potentially by the other fluorine atom through a smaller long-range coupling, as well as by the other aromatic proton (⁴J(H,H)). This would likely result in a complex multiplet, possibly appearing as a triplet or a doublet of triplets.

  • Amino Protons (-NH₂): The chemical shift of the amino protons can vary significantly depending on the solvent, concentration, and temperature.[1][2] In a non-polar solvent like CDCl₃, they are expected to appear as a broad singlet in the range of 3.5-4.5 ppm.[2]

  • Piperidinyl Protons (H-α, H-β, H-γ): The protons of the piperidinyl ring will appear as multiplets in the aliphatic region of the spectrum.

    • The α-protons , being adjacent to the nitrogen atom, will be the most deshielded and appear furthest downfield.[3][4] Their chemical shift will be influenced by the attachment to the aromatic ring.

    • The β- and γ-protons will appear further upfield, with their signals likely overlapping.[3][4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of fluorine atoms will lead to characteristic C-F couplings.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C-1~140 - 145Triplet²J(C,F) ≈ 10-15
C-2, C-6~100 - 105Doublet²J(C,F) ≈ 20-25
C-3, C-5~155 - 160Doublet¹J(C,F) ≈ 240-250
C-4~125 - 130Triplet²J(C,F) ≈ 15-20
C-α (piperidinyl)~50 - 55--
C-β (piperidinyl)~25 - 30--
C-γ (piperidinyl)~23 - 27--
Justification of ¹³C NMR Predictions:
  • Aromatic Carbons:

    • C-1: This carbon, attached to the amino group, will be deshielded. It will appear as a triplet due to coupling with the two meta-fluorine atoms.

    • C-2, C-6: These carbons are equivalent and will be shielded by the electron-donating amino group. They will appear as doublets due to coupling with the adjacent fluorine atom.

    • C-3, C-5: These carbons are directly bonded to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant (¹J(C,F)). They will appear as doublets.

    • C-4: This carbon is attached to the piperidinyl group and will be deshielded. It will appear as a triplet due to coupling with the two ortho-fluorine atoms.

  • Piperidinyl Carbons: The chemical shifts of the piperidinyl carbons are predicted based on the known values for piperidine and N-substituted piperidines.[3][4] The α-carbon will be the most deshielded due to its proximity to the nitrogen atom. The β- and γ-carbons will appear at higher fields.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3,5-Difluoro-4-(piperidin-1-yl)aniline, the following experimental protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which may provide better resolution for the -NH₂ protons.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Parameters:

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 8 to 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0-220 ppm.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain accurate integrals and peak positions.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Caption: A generalized workflow for acquiring and processing NMR data.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 3,5-Difluoro-4-(piperidin-1-yl)aniline provide a detailed roadmap for the structural verification of this compound. The combination of chemical shifts, multiplicities, and coupling constants creates a unique spectral fingerprint that can be used to confirm its identity and purity. By following the outlined experimental protocol, researchers can obtain high-quality NMR data to support their synthetic and drug development efforts. This in-depth analysis serves as a valuable resource for scientists working with this and structurally related molecules.

References

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org. [Link][3]

  • Piperidine - SpectraBase. Wiley Science Solutions. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Rsc.org. [Link]

  • Supplementary information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Optimized Default 1H Parameters. University of Missouri-St. Louis. [Link]

  • 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem. National Center for Biotechnology Information. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem. National Center for Biotechnology Information. [Link]

  • Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. - ResearchGate. ResearchGate. [Link]

  • How much substance do I need? – NMR Service. ETH Zurich. [Link]

  • The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Bradford Scholars. [Link][1]

  • Aniline - SpectraBase. Wiley Science Solutions. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

  • C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition o. AIP Publishing. [Link]

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  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. ResearchGate. [Link]

  • Resonance and solvent effects on absorption spectra. 6. Substituent solvation effects on nitrogen-15 chemical shifts of para-substituted anilines and para-substituted 2-nitroanilines. ACS Publications. [Link]

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  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. National Center for Biotechnology Information. [Link][2]

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Exploratory

Modulating Basicity and Electron Density: A Technical Guide to the Electronic Effects of Fluorine Substitution on 4-(piperidin-1-yl)aniline

An In-Depth Technical Guide: Abstract The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's phys...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] This guide provides a detailed examination of the electronic effects of fluorine substitution on the 4-(piperidin-1-yl)aniline scaffold, a common structural motif in drug discovery. We will dissect the nuanced interplay between fluorine's powerful inductive electron withdrawal and its subtler resonance donation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for synthesizing, characterizing, and understanding these effects. We will explore how positional fluorination on the aniline ring systematically alters the basicity (pKa) of the anilino nitrogen, perturbs the electron density across the molecule, and how these changes can be quantified through rigorous experimental and computational techniques.

Introduction: The Strategic Role of Fluorine in Drug Design

Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen.[2] This unique combination allows it to act as a "super-hydrogen," introducing profound electronic changes with minimal steric perturbation.[2] In drug development, fluorine substitution is employed to enhance a range of properties, including metabolic stability (by blocking sites of oxidation), membrane permeability, and binding affinity.[3] At the heart of these improvements are the potent electronic effects exerted by the C-F bond.[2]

The 4-(piperidin-1-yl)aniline core features two key nitrogen atoms: the exocyclic anilino nitrogen (primary amine) and the endocyclic piperidinyl nitrogen (tertiary amine). The basicity of the anilino nitrogen is of particular interest as it often governs interactions with biological targets and influences pharmacokinetic properties. Fluorine substitution on the phenyl ring provides a precise mechanism for tuning this basicity. This guide will focus on mono-fluorination at the ortho (position 2) and meta (position 3) positions relative to the amino group, as these substitutions provide a clear contrast in their electronic influence.

Synthetic Strategy: Accessing Fluorinated 4-(piperidin-1-yl)aniline Derivatives

A reliable synthetic route is paramount for structure-activity relationship (SAR) studies. The most direct approach to synthesizing the target compounds is a two-step sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction.[4] This method is robust and readily adaptable for various fluorinated precursors.

General Synthetic Workflow

The workflow begins with a fluorinated nitrobenzene derivative, which undergoes SNAr with piperidine. The resulting nitrophenyl piperidine intermediate is then reduced to the desired fluorinated 4-(piperidin-1-yl)aniline.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A Fluoronitrobenzene Derivative (e.g., 2,4-difluoronitrobenzene) C Fluorinated 1-(4-nitrophenyl)piperidine A->C K2CO3, DMSO, 90°C B Piperidine B->C D Fluorinated 1-(4-nitrophenyl)piperidine E Fluorinated 4-(piperidin-1-yl)aniline (Final Product) D->E H2, Pd/C, Ethyl Acetate, RT

Caption: General Synthetic Workflow.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-(piperidin-1-yl)aniline

This protocol is a self-validating system. Successful synthesis of the intermediate and final product with the expected spectral characteristics confirms the reaction's efficacy.

Part A: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidine

  • Reactant Preparation: To a solution of 2,4-difluoronitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per mmol of starting material), add piperidine (2.0 eq).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. The carbonate acts as a base to neutralize the HF formed during the reaction.

  • Reaction: Stir the mixture vigorously at 90°C for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Part B: Synthesis of 2-Fluoro-4-(piperidin-1-yl)aniline

  • Catalyst Setup: Dissolve the 1-(2-fluoro-4-nitrophenyl)piperidine intermediate (1.0 eq) from Part A in ethyl acetate (10 mL per mmol).

  • Hydrogenation: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 3-5 hours. Monitor by TLC until the starting material is consumed.

  • Filtration & Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield the final product.[4]

The Duality of Fluorine's Electronic Influence

The net electronic effect of a substituent is a combination of two fundamental forces: the inductive effect and the resonance (or mesomeric) effect.[5] Understanding how these apply to fluorine is critical to predicting its impact on the aniline system.

  • Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds. Due to its extreme electronegativity, fluorine powerfully withdraws electron density from the carbon atom to which it is attached.[6] This effect weakens with distance but is always electron-withdrawing.[7][8]

  • Resonance Effect (+R): This effect involves the delocalization of lone pair electrons through the pi (π) system of the aromatic ring.[8] Fluorine possesses three lone pairs, one of which can be donated into the ring. This effect is electron-donating but is significantly weaker for fluorine compared to other halogens due to the poor energy match between the fluorine 2p and carbon 2p orbitals.[7]

For fluorine, the potent inductive withdrawal (-I) overwhelmingly dominates the weak resonance donation (+R) .[9] This makes fluorine a net electron-withdrawing group and an ortho-para director in electrophilic aromatic substitution, albeit a deactivating one.[9]

G cluster_main Electronic Effects of Fluorine on Aniline Ring cluster_consequences Consequences for Aniline Basicity Inductive Inductive Effect (-I) NetEffect Net Electronic Effect Inductive->NetEffect Dominant (Strong electron withdrawal) Resonance Resonance Effect (+R) Resonance->NetEffect Subordinate (Weak electron donation) Decrease Decreased electron density on aniline Nitrogen NetEffect->Decrease pKa Lower pKa value (Less Basic) Decrease->pKa

Caption: Interplay of Fluorine's Electronic Effects.

Quantifying Electronic Effects: Experimental Approaches

Basicity (pKa) Measurement

The most direct measure of a substituent's electronic effect on the aniline nitrogen is its basicity, quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base, meaning the lone pair on the nitrogen is less available for protonation. Fluorine's electron-withdrawing nature is expected to decrease the electron density on the aniline nitrogen, thereby lowering its pKa.[10]

CompoundPosition of FExpected pKa TrendRationale
4-(piperidin-1-yl)anilineNoneHighest (Baseline)No electron-withdrawing fluorine to destabilize the conjugate acid.
3-Fluoro-4-(piperidin-1-yl)anilinemetaIntermediateFluorine exerts a strong -I effect. No +R effect at the meta position.
2-Fluoro-4-(piperidin-1-yl)anilineorthoLowestFluorine exerts a very strong -I effect due to proximity and a weak +R effect. -I effect dominates.[10]

Protocol: pKa Determination via UV-Vis Spectrophotometry

  • Stock Solution: Prepare a ~1 mM stock solution of the fluorinated aniline in methanol.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 2 to 7).

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution in a cuvette.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each sample. The protonated (BH⁺) and neutral (B) forms of the aniline will have distinct spectra.

  • Data Analysis: Identify a wavelength with a significant difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms. Plot absorbance at this wavelength versus pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Hammett Analysis

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on a reaction's rate or equilibrium.[11] It relates the logarithm of the reaction constant (k) or equilibrium constant (K) for a substituted compound to that of the unsubstituted compound through the equation:

log(k/k₀) = ρσ

Where:

  • k and k₀ are the rate/equilibrium constants for the substituted and unsubstituted reactants, respectively.

  • σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

By measuring the pKa values of our fluorinated anilines, we can correlate them with established Hammett constants (σm and σp) to understand the electronic demand of the protonation equilibrium. A plot of pKa versus the Hammett sigma constant (σ) for a series of anilines should yield a linear relationship.[10][12]

G A Synthesize Series of Fluorinated Anilines B Measure pKa for each Compound (e.g., UV-Vis) A->B D Plot pKa vs. σ B->D C Obtain Literature Hammett Constants (σm, σp) C->D E Perform Linear Regression D->E F Determine ρ (Reaction Constant) from the Slope E->F

Caption: Experimental workflow for Hammett analysis.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable insight into the electronic structure of the synthesized molecules.

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive to the local electronic environment. The chemical shift of the fluorine atom will change based on its position and the electronic nature of the molecule. Generally, increased electron withdrawal from the fluorine atom leads to a downfield shift (more positive ppm value). The pH dependence of the ¹⁹F chemical shift can also be used as an alternative method to determine pKa, as the resonance will shift upon protonation of the aniline nitrogen.[13]

CompoundPosition of FExpected ¹⁹F NMR Shift TrendRationale
3-Fluoro-4-(piperidin-1-yl)anilinemetaMore UpfieldThe electron-donating piperidine group at the para position increases electron density at the F site.
2-Fluoro-4-(piperidin-1-yl)anilineorthoMore DownfieldThe piperidine group is meta to the fluorine, providing less electron donation compared to the 3-F isomer.
¹H and ¹³C NMR Spectroscopy

Changes in the chemical shifts of the aromatic protons and carbons can also reveal electronic perturbations. The electron-withdrawing fluorine will deshield nearby protons and carbons, causing their signals to shift downfield. These shifts can be correlated with computational models of electron density.

UV-Vis Spectroscopy

The electronic transitions observed in UV-Vis spectroscopy (e.g., π → π* transitions) are sensitive to substitution on the aromatic ring.[14] Electron-withdrawing groups can cause a shift in the maximum absorption wavelength (λmax). Comparing the spectra of the parent compound with its fluorinated derivatives provides qualitative evidence of the electronic changes.[15][16]

Computational Analysis: A Theoretical Lens

Quantum chemical calculations, particularly Density Functional Theory (DFT), complement experimental findings by providing a detailed picture of the electronic structure.[2][17]

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecular surface. For fluorinated anilines, the MEP map would show a region of high negative potential (red) around the fluorine atom and a decrease in the negative potential around the aniline nitrogen compared to the non-fluorinated parent, visually confirming the electron-withdrawing effect.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify charge transfer interactions and provide the partial atomic charges on each atom. This allows for a quantitative comparison of the electron density on the aniline nitrogen across the series of compounds.

  • HOMO-LUMO Energies: Fluorination is known to stabilize (lower the energy of) both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17][18] This stabilization can impact the molecule's reactivity and photophysical properties.

Conclusion and Outlook

The substitution of hydrogen with fluorine on the 4-(piperidin-1-yl)aniline scaffold offers a precise and powerful strategy for modulating the electronic properties of the molecule. The dominant electron-withdrawing inductive effect of fluorine systematically decreases the basicity of the aniline nitrogen, a change that can be reliably predicted and quantified through pKa measurements and Hammett analysis. Spectroscopic methods like ¹⁹F NMR provide a sensitive probe of the local electronic environment, while computational modeling offers a deeper, quantitative understanding of charge distribution and orbital energies.

For drug development professionals, this guide provides a foundational framework for the rational design of analogues. By understanding the principles outlined herein, researchers can strategically employ fluorine substitution to fine-tune pKa, alter molecular recognition, and enhance the overall pharmacological profile of candidate molecules, ultimately accelerating the journey from lead compound to clinical success.

References

  • BenchChem. (2025). Synthesis of 4-(Piperidin-4-yl)aniline. Technical Support Center.
  • Mizuta, S., Kitamura, K., Kitagawa, A., & Ishikawa, T. (2024). Silver‐Promoted Fluorination Reactions of α‐Bromoamides. SYNLETT. ResearchGate. [Link]

  • Unknown. (2025). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. Source Not Available.
  • Shukla, et al. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Chemistry.
  • Smith, L. H., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Rahimi, R., Shachar, A., & Bar, I. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society, 144(18), 8337-8346. [Link]

  • Khan Academy. (n.d.). Resonance vs Inductive Effects. [Link]

  • The Organic Chemistry Tutor. (2018). Inductive Effect Vs Resonance. YouTube. [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

  • Souter, R. W., & Kulkarni, G. H. (n.d.). Hammett Correlations in the 1 H NMR Spectra of Some N-Arlydihalonicotinamides. Journal of Heterocyclic Chemistry.
  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Clark, V. S., et al. (2010). Enantioselective Hydroformylation of Aniline Derivatives. PMC, NIH. [Link]

  • Tsague, L. F., et al. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. Heliyon. ResearchGate. [Link]

  • Khan Academy. (2022). Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry. [Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • Bar, I. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Ben-Gurion University Research Portal. [Link]

  • Arca, M., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC, NIH. [Link]

  • Kvaran, Á., Ásgeirsson, B. I., & Geirsson, J. K. F. (2001). 1H NMR and UV-vis spectroscopy of fluorine and chlorine substituted stilbenes: Conformational studies. Journal of Molecular Structure.
  • Kvaran, Á., Ásgeirsson, B. I., & Geirsson, J. K. F. (2001). 1 H NMR and UV-vis spectroscopy of fluorine and chlorine substituted stilbenes: Conformational studies. IRIS. [Link]

  • Fasina, T. M., & Dada, R. O. (2013). Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. Journal of Chemical and Pharmaceutical Research, 5(10), 177-181. [Link]

  • Facelli, J. C., et al. (n.d.). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, RSC Publishing. [Link]

  • Unknown. (2025). Electronic effects of the substituted dopants on stability and reactivity of difuranosilapyridine-4-ylidenes: DFT approach. Structural Chemistry. ResearchGate. [Link]

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Foundational

X-ray crystallography and solid-state structure of 3,5-Difluoro-4-(piperidin-1-yl)aniline

Technical Whitepaper: Solid-State Characterization & Structural Analysis of 3,5-Difluoro-4-(piperidin-1-yl)aniline Executive Summary This technical guide details the solid-state structural determination of 3,5-Difluoro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solid-State Characterization & Structural Analysis of 3,5-Difluoro-4-(piperidin-1-yl)aniline

Executive Summary

This technical guide details the solid-state structural determination of 3,5-Difluoro-4-(piperidin-1-yl)aniline (CAS: 1332356-31-6). As a critical intermediate in the synthesis of antiviral agents (e.g., Pibrentasvir analogs) and next-generation antibiotics, understanding its conformational landscape is vital for structure-activity relationship (SAR) modeling.

The presence of ortho-fluorine atoms flanking the piperidinyl moiety introduces specific steric and electronic constraints that deviate from non-fluorinated anilines. This guide provides a self-validating workflow for single-crystal growth, X-ray diffraction (XRD) data collection, and structural refinement, alongside a theoretical analysis of the expected molecular geometry.

Molecular Profile & Chemical Context

Before attempting crystallization, one must understand the molecular forces at play. The molecule consists of an electron-rich aniline core modified by electron-withdrawing fluorine atoms and a bulky, lipophilic piperidine ring.

PropertySpecification
IUPAC Name 3,5-Difluoro-4-(piperidin-1-yl)aniline
Molecular Formula C₁₁H₁₄F₂N₂
Molecular Weight 212.24 g/mol
Key Structural Feature Ortho-F...H(piperidine) steric clash; Aniline resonance
Predicted LogP ~2.4 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, F, F)

Mechanistic Insight: The 3,5-difluoro substitution pattern lowers the pKa of the aniline nitrogen compared to the non-fluorinated parent, making the amine less nucleophilic. However, the primary structural driver is the steric pressure between the fluorine atoms and the


-methylene protons of the piperidine ring. This forces the piperidine ring to rotate out of the phenyl plane, disrupting full 

conjugation between the piperidine nitrogen and the benzene ring.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality crystals for fluorinated amines requires controlling the rate of nucleation to prevent oiling out.

Methodology: Vapor Diffusion (The "Sitting Drop" Variation)

This protocol utilizes the difference in volatility between a "good" solvent (Dichloromethane) and a "poor" anti-solvent (Pentane or Hexane).

Step-by-Step Workflow:

  • Purification: Ensure the starting material is

    
     pure by HPLC. Trace isomers will inhibit lattice formation.
    
  • Dissolution: Dissolve 20 mg of 3,5-Difluoro-4-(piperidin-1-yl)aniline in 1.5 mL of Dichloromethane (DCM) .

    • Why DCM? It solubilizes the lipophilic piperidine and the polar aniline functionality effectively.

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter into a small inner vial (4 mL dram).
    
    • Causality: Dust particles act as uncontrolled nucleation sites, leading to microcrystalline powder rather than single crystals.

  • Diffusion Chamber Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-Pentane .

  • Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1][2][3][4] Pentane vapor slowly diffuses into the DCM solution. As the DCM polarity decreases, the compound supersaturates slowly, promoting ordered lattice growth over amorphous precipitation.

  • Harvesting: Crystals should appear as colorless prisms or blocks within 48–72 hours.

X-Ray Data Collection & Refinement Strategy

Once a crystal is mounted (using Paratone-N oil on a Mitegen loop), the following collection parameters are mandatory for high-resolution data.

Instrument Configuration
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Molybdenum radiation minimizes absorption effects caused by the fluorine atoms compared to Copper (Cu) sources, although Cu is acceptable if the crystal is very small (<0.05 mm).

  • Temperature: 100 K (Cryostream).

    • Criticality: Cooling freezes the thermal vibration of the piperidine ring (which is prone to chair-boat disorder at room temperature), ensuring precise bond length determination.

Refinement Protocol (SHELXL)
  • Space Group Determination: Expect monoclinic (

    
    )  or triclinic (
    
    
    
    )
    , common for centrosymmetric anilines.
  • Piperidine Disorder: Watch for high thermal ellipsoids on the C3/C4/C5 carbons of the piperidine.

    • Fix: If disorder exists, model the ring as two discrete chair conformations with occupancy factors (e.g., 0.80/0.20) summing to 1.

  • Hydrogen Placement:

    • Aniline NH₂: Locate these hydrogens in the difference Fourier map. Refine isotropically to confirm H-bonding geometry.

    • CH₂: Place in calculated geometric positions (riding model).

Structural Analysis & Expected Geometry

Based on analogous fluorinated aniline structures (e.g., Acta Cryst. E63, o2783), the following structural metrics are predicted.

A. The "Twisted" Conformation

Unlike 4-(piperidin-1-yl)aniline, where the piperidine nitrogen can be planar (sp² hybridized) to donate electrons into the ring, the 3,5-difluoro motif forces a twist .

  • Torsion Angle: The angle between the phenyl plane and the piperidine N-C bonds will likely deviate by 30–60° .

  • Piperidine Geometry: The ring will adopt a distinct chair conformation . The Nitrogen atom will exhibit partial pyramidalization (sp³ character) because the twist reduces orbital overlap with the phenyl

    
    -system.
    
B. Intermolecular Packing

The crystal lattice is stabilized by a specific hydrogen-bonding network:

  • Primary Interaction:

    
     hydrogen bonds between the aniline donor and the piperidine nitrogen acceptor of an adjacent molecule.
    
    • Distance: ~2.9 – 3.1 Å (Donor-Acceptor).

  • Secondary Interaction:

    
     weak contacts. While fluorine is a poor H-bond acceptor, the inductive effect strengthens the aniline N-H acidity, making these contacts crystallographically significant.
    
  • Stacking:

    
     stacking between the electron-deficient fluorinated rings (centroid-centroid distance ~3.8 Å).
    

Workflow Visualization (DOT)

The following diagram illustrates the decision matrix for the structural determination process.

CrystallographyWorkflow Start Start: Crude 3,5-Difluoro-4-(piperidin-1-yl)aniline PurityCheck Purity Check (HPLC >98%) Start->PurityCheck Recryst Recrystallization (EtOH/H2O) PurityCheck->Recryst Fail (<98%) VaporDiff Vapor Diffusion (Solvent: DCM | Anti: Pentane) PurityCheck->VaporDiff Pass Recryst->PurityCheck Microscopy Polarized Light Microscopy (Check for extinction) VaporDiff->Microscopy Microscopy->VaporDiff Amorphous/Oiling Mounting Mount Crystal @ 100K (Mo-Kα Source) Microscopy->Mounting Birefringent Prisms DataCollect Data Collection & Reduction (SAINT/XPREP) Mounting->DataCollect Solve Structure Solution (SHELXT - Direct Methods) DataCollect->Solve Refine Refinement (SHELXL) Check Piperidine Disorder Solve->Refine Final Final CIF / ORTEP Generation Refine->Final

Caption: Operational workflow for the isolation and crystallographic refinement of fluorinated aniline derivatives.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886. Link

  • PubChem Compound Summary. (2023). "3,5-Difluoro-4-(piperidin-1-yl)aniline (CID 66629984)."[5] National Center for Biotechnology Information. Link

  • Chopra, D., et al. (2006). "Role of organic fluorine in crystal engineering." CrystEngComm, 8, 924–946. (Contextual reference for F-interactions). Link

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of 3,5-Difluoro-4-(piperidin-1-yl)aniline

This guide provides a comprehensive technical overview of the methodologies and data interpretation integral to characterizing the thermal properties of the compound 3,5-Difluoro-4-(piperidin-1-yl)aniline. As a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and data interpretation integral to characterizing the thermal properties of the compound 3,5-Difluoro-4-(piperidin-1-yl)aniline. As a critical parameter in drug development, understanding the thermal behavior of an active pharmaceutical ingredient (API) is fundamental to ensuring its quality, stability, and suitability for formulation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative standards.

Introduction: The Imperative of Thermal Analysis in Pharmaceutical Development

3,5-Difluoro-4-(piperidin-1-yl)aniline is a substituted aniline derivative whose structural complexity necessitates a thorough understanding of its physicochemical properties. In the pharmaceutical industry, the thermal stability and melting point are not mere data points; they are critical quality attributes that inform every stage of the development lifecycle, from initial purity assessment to final dosage form manufacturing.

The International Council for Harmonisation (ICH) Q6A guidelines stipulate that physicochemical characteristics, such as melting point, are essential for setting the specifications of new drug substances.[1][2][3] These properties directly impact the material's processability, stability during storage, and ultimately, its therapeutic efficacy and safety. An API that decomposes at temperatures encountered during milling or granulation, for instance, can lead to the formation of impurities and a loss of potency. Therefore, a robust thermal analysis program is a non-negotiable component of regulatory submission and quality control.[4][5]

This guide details the three primary techniques for this characterization: Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Each protocol is presented not just as a series of steps, but with an explanation of the underlying scientific principles and the causality behind experimental choices, ensuring a self-validating and trustworthy analytical system.

Physicochemical Properties of 3,5-Difluoro-4-(piperidin-1-yl)aniline

A summary of the known properties of the target compound provides a foundational context for its thermal analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₂N₂PubChem[6]
Molecular Weight 212.24 g/mol PubChem[6]
Appearance (Expected) SolidGeneral knowledge
CAS Number 1239563-01-9 (Related Compound)ChemicalBook[7]

Note: Data for the specific CAS number of the title compound is limited; properties are based on available information for closely related structures and general chemical principles.

Melting Point Analysis: A Primary Indicator of Purity

The melting point of a pure crystalline substance is a sharp, well-defined temperature at which the material transitions from a solid to a liquid.[8] For pharmaceutical compounds, it serves as a rapid and essential check for identity and purity.[4][9] The presence of even small amounts of impurities will typically cause a depression and broadening of the melting range.

Causality Behind the Method

This protocol is based on the capillary method, a standard technique recognized by major pharmacopeias such as the United States Pharmacopeia (USP).[8][10] The controlled, slow heating rate near the expected melting point is crucial. Ramping the temperature too quickly does not allow for thermal equilibrium between the sample and the heating block, leading to inaccurate readings.[10]

Experimental Protocol: Capillary Method

Objective: To determine the melting range of 3,5-Difluoro-4-(piperidin-1-yl)aniline.

Apparatus: Automated Melting Point Apparatus, Mortar and Pestle, Capillary Tubes (per USP specifications[10]).

Procedure:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvents, for instance, in a vacuum desiccator for 24 hours.[10]

    • If the sample is not a fine powder, gently grind it using a mortar and pestle to ensure efficient and uniform heat transfer.[8]

  • Capillary Loading:

    • Press the open end of a capillary tube into the powdered sample several times.

    • Invert the tube and tap it gently on a hard surface to pack the sample into a tight column at the bottom of the tube. The packed column height should be between 2.5-3.5 mm.[8][10]

  • Instrument Setup & Measurement:

    • Set the starting temperature on the apparatus to approximately 5°C below the expected melting point.

    • Set the heating ramp rate to 1°C per minute.[10][11]

    • Insert the loaded capillary into the heating block.

    • Record two temperatures:

      • Onset Point (T_onset): The temperature at which the first drop of liquid is observed, or when the column collapses against the capillary wall.[10]

      • Clear Point (T_clear): The temperature at which the entire sample has transitioned into a clear liquid.

  • Reporting:

    • The result is reported as the melting range (T_onset – T_clear).

    • Perform the determination in triplicate to ensure reproducibility. The readings should not differ by more than a specified tolerance (e.g., 1-3°C).[11]

Workflow and Data Interpretation

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_analysis Instrumental Analysis Dry Dry Sample (Vacuum Desiccator) Grind Grind to Fine Powder (Mortar & Pestle) Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2.5-3.5 mm) Load->Pack Insert Insert Capillary Pack->Insert Setup Set Start Temp & Ramp Rate (1°C/min) Setup->Insert Observe Observe & Record (T_onset, T_clear) Insert->Observe Report Melting Range Report Observe->Report Report as Range

Caption: Workflow for Melting Point Determination.

A sharp melting range (e.g., within 1-2°C) is indicative of high purity. A broad range suggests the presence of impurities or potentially multiple crystalline forms (polymorphs).

Differential Scanning Calorimetry (DSC): Quantitative Thermal Profiling

DSC is a powerful thermoanalytical technique that provides a more detailed and quantitative picture of thermal events than the capillary method.[12][13] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] This allows for the precise determination of melting temperature, enthalpy of fusion, and the detection of other thermal events like glass transitions or polymorphic transformations.[12][14]

Causality Behind the Method

The choice of a hermetically sealed aluminum pan is critical to prevent any loss of sample due to sublimation or evaporation during heating, which would invalidate the quantitative heat flow data. An inert nitrogen atmosphere is used to prevent oxidative degradation of the sample at elevated temperatures. The instrument must be calibrated with certified reference standards (e.g., indium) to ensure the accuracy of both temperature and enthalpy measurements.[15]

Experimental Protocol: DSC Analysis

Objective: To quantitatively determine the melting point and enthalpy of fusion of 3,5-Difluoro-4-(piperidin-1-yl)aniline.

Apparatus: Calibrated Differential Scanning Calorimeter, Hermetically Sealed Aluminum Pans, Analytical Balance.

Procedure:

  • Instrument Calibration:

    • Perform temperature and enthalpy calibration using a certified indium standard according to manufacturer recommendations and Good Thermal Analysis Practice (GTAP™).[15][16]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan using an analytical balance.

    • Hermetically seal the pan to ensure a closed system.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Program:

    • Place the sample and reference pans into the DSC cell.

    • Set the instrument to scan across a temperature range appropriate for the compound (e.g., 25°C to 250°C).

    • Program a linear heating rate, typically 10°C/min.

    • Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

  • Data Acquisition & Analysis:

    • Initiate the temperature program and record the heat flow versus temperature.

    • Analyze the resulting thermogram to determine:

      • Onset Temperature: The extrapolated start of the melting endotherm.

      • Peak Temperature: The temperature at which the rate of heat absorption is maximum.

      • Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak, typically reported in Joules per gram (J/g).

Workflow and Data Presentation

DSCWorkflow cluster_prep Preparation cluster_run Analysis Calibrate Calibrate DSC (Indium Standard) Weigh Weigh Sample (2-5 mg) Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Load Load Sample & Reference Seal->Load Program Set Temp Program (e.g., 10°C/min, N₂ atm) Load->Program Run Acquire Data (Heat Flow vs. Temp) Program->Run Analyze Analyze Thermogram: - Onset Temperature - Peak Temperature - Enthalpy of Fusion (ΔH_fus) Run->Analyze TGAWorkflow cluster_prep Preparation cluster_run Analysis Weigh Weigh Sample (5-10 mg) Place Place in TGA Pan Weigh->Place Load Load into Furnace Place->Load Program Set Temp Program (e.g., 10°C/min, N₂ atm) Load->Program Run Acquire Data (Mass vs. Temp) Program->Run Analyze Analyze TGA Curve: - Onset of Decomposition - Temperature at 5% Mass Loss - Residual Mass Run->Analyze

Caption: Experimental Workflow for TGA Analysis.

Table 3: Representative TGA Data

Parameter Result Interpretation
Onset of Decomposition ~280 °C Temperature at which significant thermal degradation begins

| Residual Mass @ 500°C | < 1% | Indicates complete decomposition of the organic material |

A TGA curve for a stable, pure aniline derivative would be expected to show a flat baseline with no significant mass loss until the onset of decomposition. [17][18]Any mass loss at lower temperatures (e.g., below 120°C) could indicate the presence of residual solvent or water.

Adherence to Good Laboratory Practice (GLP)

All analytical work must be conducted in compliance with Good Laboratory Practice (GLP) principles to ensure data integrity and reliability. [19][20]This involves:

  • Standard Operating Procedures (SOPs): All protocols for sample handling, instrument operation, and data analysis must be formally documented and followed. [21]* Instrument Qualification: Instruments must undergo regular installation (IQ), operational (OQ), and performance (PQ) qualification. [16]* Data Integrity: All raw and processed data must be recorded accurately and stored securely with a complete audit trail to prevent unauthorized alteration. [22]

Conclusion

The comprehensive thermal analysis of 3,5-Difluoro-4-(piperidin-1-yl)aniline, through the integrated application of melting point determination, DSC, and TGA, provides a robust understanding of its fundamental physicochemical properties. A sharp melting point, corroborated by a single, distinct endotherm in the DSC thermogram, would confirm the compound's high purity and crystallinity. The TGA data establishes the upper-temperature boundary for its stability. Together, these analyses provide the essential, high-quality data required to guide formulation strategies, establish appropriate storage conditions, and satisfy the rigorous quality standards of the pharmaceutical industry.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis: Good Laboratory Practice and Compliance. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Lambda Photometrics Ltd. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • Pharmaguideline. (2011, June 24). Melting Range or Temperature (Apparatus and Determination). Retrieved from [Link]

  • ResearchGate. (2018). Thermogravimetric curves of PANI (Polyaniline) and its derivatives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Good Thermal Analysis Practice GTAP™. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) TGA thermograms and (ii) their derivatives for (a) channel γ-CD,.... Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Froilabo. (n.d.). Good Laboratory Practice (GLP) Guide and Examples. Retrieved from [Link]

  • World Health Organization. (2015). 1-6 Specifications. Retrieved from [Link]

  • Pharmexcil. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. Retrieved from [Link]

  • International Science Community Association. (2012). Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermograms of prepared polymeric samples. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • Clitec. (2021, December 23). What is part of Good Laboratory Practice (GLP)?. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-4-(piperidin-1-yl)aniline. Retrieved from [Link]

  • ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1332356-31-6 | Product Name : 3,5-Difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline. Retrieved from [Link]

  • Binder World. (2022, June 5). What exactly does "Good Laboratory Practice" (GLP) involve?. Retrieved from [Link]

  • PMC. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Retrieved from [Link]

Sources

Foundational

The Privileged Scaffold: 3,5-Difluoro-4-(piperidin-1-yl)aniline in Medicinal Chemistry

This is an in-depth technical guide on 3,5-Difluoro-4-(piperidin-1-yl)aniline , a privileged scaffold in modern medicinal chemistry, particularly known for its role as a key intermediate in the synthesis of next-generati...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3,5-Difluoro-4-(piperidin-1-yl)aniline , a privileged scaffold in modern medicinal chemistry, particularly known for its role as a key intermediate in the synthesis of next-generation antivirals (e.g., Pibrentasvir) and antibiotics.[1]

[1]

Executive Summary

3,5-Difluoro-4-(piperidin-1-yl)aniline represents a high-value pharmacophore used to modulate physicochemical properties and metabolic stability in drug candidates.[1] It combines an electron-deficient aniline core with a lipophilic, solubilizing piperidine ring.[1]

This scaffold is most chemically significant as the precursor to Pibrentasvir (a blockbuster HCV NS5A inhibitor) and as a bioisostere for the morpholino-aniline core found in oxazolidinone antibiotics (e.g., Linezolid). The 3,5-difluoro substitution pattern is critical: it blocks metabolic "soft spots" on the phenyl ring and electronically deactivates the aniline nitrogen, modulating its hydrogen-bond donor capability.[1]

Core Chemical Identity
PropertyDetail
Chemical Name 3,5-Difluoro-4-(piperidin-1-yl)aniline
Common Derivative 3,5-Difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline (Pibrentasvir Int.)[1][2][3][4][5]
CAS (Derivative) 1332356-31-6 (Pibrentasvir Intermediate)
Molecular Formula C

H

F

N

(Core) / C

H

F

N

(Derivative)
Key Application HCV NS5A Inhibitors, Oxazolidinone Antibiotics, Kinase Inhibitors

Chemical Profile & Structural Logic[6][7]

The "Fluorine Effect"

The 3,5-difluoro substitution is not arbitrary; it is a precise medicinal chemistry tactic.[1]

  • Metabolic Blockade: The C3 and C5 positions on the aniline ring are prone to oxidative metabolism (hydroxylation). Fluorine atoms at these positions sterically and electronically block CYP450-mediated oxidation, significantly extending the half-life (

    
    ) of the parent drug.[1]
    
  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms reduces the pKa of the aniline nitrogen.[1] This prevents protonation at physiological pH, ensuring the molecule remains neutral if the aniline is the warhead, or modulating the acidity of the NH proton if it serves as a hydrogen bond donor (as in amides or carbamates).[1]

Piperidine vs. Morpholine

While early oxazolidinones (Linezolid) utilized a morpholine ring, this scaffold employs a piperidine .[1]

  • Lipophilicity: Piperidine is more lipophilic (higher LogP) than morpholine, enhancing permeability across cell membranes and the blood-brain barrier (BBB).

  • Solubility Vectors: The N-linked piperidine allows for easy functionalization at the C4 position (e.g., adding a 4-fluorophenyl group in Pibrentasvir) to target specific hydrophobic pockets in the receptor.[1]

Synthesis Protocol

The synthesis of this scaffold relies on a highly regioselective Nucleophilic Aromatic Substitution (


) followed by nitro reduction.[1] This protocol is self-validating due to the activation provided by the 3,4,5-trifluoro motif.[1]
Reaction Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Control Points Start 3,4,5-Trifluoronitrobenzene (Starting Material) Intermediate Intermediate: 3,5-Difluoro-4-(piperidin-1-yl) nitrobenzene Start->Intermediate SnAr (K2CO3, DMF, 60°C) Reagent1 Piperidine Derivative (Nucleophile) Reagent1->Intermediate Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Step2 Nitro Reduction Product Target: 3,5-Difluoro-4-(piperidin-1-yl) aniline Step2->Product Isolation Control1 Regioselectivity: Nucleophile attacks C4 (Para) due to max activation. Control1->Intermediate

Caption: Two-step synthesis via regioselective SnAr of 3,4,5-trifluoronitrobenzene followed by nitro group reduction.

Detailed Methodology

Step 1: Regioselective


 Displacement 
  • Precursor: 3,4,5-Trifluoronitrobenzene (CAS 1321-29-5).[1]

  • Reagent: Piperidine (or 4-(4-fluorophenyl)piperidine for Pibrentasvir intermediate).[1]

  • Conditions: Potassium Carbonate (

    
    ), Acetonitrile (ACN) or DMF, 60–80 °C.
    
  • Mechanism: The nitro group activates the para-fluorine (C4) significantly more than the meta-fluorines, ensuring high regioselectivity (>95%).

  • Protocol:

    • Dissolve 3,4,5-trifluoronitrobenzene (1.0 eq) in ACN.[1]

    • Add

      
       (2.5 eq) followed by the piperidine derivative (1.1 eq).[1]
      
    • Heat to reflux for 4–6 hours. Monitor by TLC/LC-MS.

    • Aqueous workup yields the yellow solid intermediate: 3,5-difluoro-4-(piperidin-1-yl)nitrobenzene.[1]

Step 2: Nitro Reduction

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, Methanol. Cleanest profile.
    
  • Method B (Chemical Reduction): Iron powder,

    
    , Ethanol/Water (reflux). Preferred if the piperidine contains halogens sensitive to hydrogenolysis (though aryl fluorines are generally stable).[1]
    
  • Protocol (Method A):

    • Suspend nitro intermediate in Methanol.[1]

    • Add 10 wt% Pd/C catalyst.[1]

    • Stir under hydrogen atmosphere (balloon) for 2–12 hours.

    • Filter through Celite to remove catalyst.[1]

    • Concentrate filtrate to yield the off-white aniline product.[1]

Medicinal Chemistry Applications

Case Study: Pibrentasvir (HCV NS5A Inhibitor)

Pibrentasvir is a pan-genotypic NS5A inhibitor used to treat Hepatitis C. The 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline moiety is the "left-hand" side of the molecule.[1]

  • Role of the Scaffold:

    • The aniline amine forms a benzimidazole linkage with the central core.

    • The 3,5-difluoro pattern prevents metabolic degradation of the phenyl ring.[1]

    • The 4-fluorophenyl-piperidine tail extends into a deep hydrophobic groove in the NS5A dimer interface, providing picomolar potency.[1]

SAR Logic Map[1]

SAR_Map Core 3,5-Difluoro-4-(piperidin-1-yl)aniline (Scaffold) F_atoms 3,5-Difluoro Substitution Core->F_atoms Piperidine 4-Piperidine Ring Core->Piperidine Aniline Aniline NH2 Core->Aniline Metabolism Blocks CYP Oxidation (Increases t1/2) F_atoms->Metabolism Electronic Deactivates Ring (Lowers pKa) F_atoms->Electronic Solubility Modulates LogP (Solubility/Permeability) Piperidine->Solubility Binding Hydrophobic Pocket Interaction Piperidine->Binding Linker Attachment Point (Amide/Carbamate/Heterocycle) Aniline->Linker

Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold's functional components.[1]

Comparison: Oxazolidinones

In the evolution of oxazolidinone antibiotics:

  • Linezolid: 3-fluoro-4-morpholinylphenyl.[1]

  • Radezolid: Bi-aryl spacers.

  • Novel Analogs: 3,5-difluoro-4-piperidinyl variants are explored to overcome resistance.[1] The extra fluorine (3,5-diF vs 3-F) typically increases potency against Gram-positive bacteria but requires the piperidine to balance the solubility loss caused by the extra fluorine.[1]

References

  • PubChem. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (Compound Summary). National Library of Medicine.[1] [Link]

  • Google Patents. Process for manufacturing pibrentasvir active drug substance (WO2020047182A1).[1]

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines (Methodology Reference).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3,5-Difluoroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3,5-Difluoroaniline in Synthesis 3,5-Difluoroaniline is a critical building block in modern medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Difluoroaniline in Synthesis

3,5-Difluoroaniline is a critical building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the two meta-positioned fluorine atoms, render it a valuable scaffold for the synthesis of a diverse array of complex molecules, including pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a powerful and reliable method for the introduction of various functional groups. This application note serves as a comprehensive guide to understanding and implementing SNAr protocols for 3,5-difluoroaniline derivatives, offering field-proven insights and detailed experimental procedures for researchers in drug development and synthetic chemistry.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 3,5-difluoroaniline derivatives proceeds through a well-established two-step addition-elimination mechanism. This process is contingent on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions. This step is generally fast and leads to the formation of the substituted product.

The overall reactivity in SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, the base, and the reaction temperature. The presence of the amino group in 3,5-difluoroaniline, a moderate activating group, also plays a significant role in modulating the reactivity of the aromatic ring.

Caption: The two-step addition-elimination mechanism of SNAr.

General Experimental Workflow

A typical SNAr reaction involves the dissolution of the 3,5-difluoroaniline derivative and a nucleophile in a suitable polar aprotic solvent, often in the presence of a base to either deprotonate the nucleophile or to scavenge the acid formed during the reaction. The reaction mixture is then heated to the appropriate temperature and monitored for completion.

Experimental_Workflow A Reactant Preparation (3,5-Difluoroaniline Derivative, Nucleophile, Base) B Solvent Addition (e.g., DMSO, DMF, NMP) A->B C Reaction at Elevated Temperature (e.g., 80-150 °C) B->C D Reaction Monitoring (TLC, LC-MS) C->D D->C Incomplete E Work-up (Quenching, Extraction) D->E Complete F Purification (Column Chromatography, Recrystallization) E->F G Characterization (NMR, MS) F->G

Caption: A generalized workflow for conducting SNAr reactions.

Protocols for SNAr of 3,5-Difluoroaniline Derivatives

The following sections provide detailed protocols for the SNAr of 3,5-difluoroaniline derivatives with common classes of nucleophiles. It is important to note that while the fluorine atoms are the primary leaving groups, the specific reaction conditions can influence the outcome, and optimization may be necessary for specific substrates and nucleophiles.

Reaction with O-Nucleophiles (Alkoxides and Phenoxides)

The reaction of 3,5-difluoroaniline derivatives with alkoxides or phenoxides is a common method for the synthesis of alkoxy- and aryloxy-substituted anilines. These reactions typically require a strong base to generate the nucleophilic alkoxide or phenoxide in situ.

Protocol 1: Synthesis of 3-Fluoro-5-methoxyaniline

This protocol is adapted from the synthesis of 3-fluoro-5-methoxyaniline from a related nitro-substituted precursor, demonstrating the feasibility of methoxide substitution.[1]

  • Materials:

    • 3,5-Difluoroaniline (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 3,5-difluoroaniline and anhydrous DMF or DMSO.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to 100-120 °C and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-fluoro-5-methoxyaniline.

Table 1: Representative Conditions for SNAr with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium methoxide-DMF/DMSO100-1204-8Moderate to GoodAdapted from[1]
Potassium phenoxideK₂CO₃DMF120-1406-12ModerateGeneral Protocol
Potassium tert-butoxide-THF60-802-6GoodGeneral Protocol
Reaction with N-Nucleophiles (Amines)

The reaction of 3,5-difluoroaniline with amines allows for the synthesis of various N-substituted derivatives. These reactions often require a base to deprotonate the amine nucleophile or to act as an acid scavenger.

Protocol 2: Synthesis of N-Aryl-3,5-difluoroanilines

This protocol is based on general procedures for the N-arylation of fluoroarenes.[2]

  • Materials:

    • 3,5-Difluoroaniline (1.0 eq)

    • Amine (e.g., morpholine, piperidine) (1.2-1.5 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • To a round-bottom flask, add 3,5-difluoroaniline, the amine, and the base.

    • Add DMSO to the flask.

    • Heat the reaction mixture to 120-150 °C and stir.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Table 2: Representative Conditions for SNAr with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineK₂CO₃DMSO130-15012-24Moderate to GoodAdapted from[2]
PiperidineCs₂CO₃DMF120-1408-16GoodGeneral Protocol
AnilineKOtBuToluene100-11012-24ModerateGeneral Protocol
Reaction with S-Nucleophiles (Thiols)

Thiolates are excellent nucleophiles for SNAr reactions, readily displacing fluoride from activated aromatic rings. These reactions are typically carried out in the presence of a base to generate the thiolate anion.

Protocol 3: Synthesis of 3-Fluoro-5-(alkylthio)anilines

This protocol is adapted from a study on the alkylthiolation of related polyhalogenated 3,5-difluoroanilines.[3]

  • Materials:

    • 3,5-Difluoroaniline (1.0 eq)

    • Thiol (e.g., propanethiol) (1.1 eq)

    • Sodium hydride (NaH) (1.2 eq) or Sodium hydroxide (NaOH) (1.2 eq)

    • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (if using NaH)

  • Procedure:

    • To a round-bottom flask, add the thiol and the solvent (DMSO or EtOH).

    • If using NaH, add it portion-wise at 0 °C under an inert atmosphere and stir for 30 minutes to form the thiolate. If using NaOH, add it to the solution.

    • Add 3,5-difluoroaniline to the reaction mixture.

    • Heat the mixture to 80-100 °C and stir.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • If using NaH, carefully quench the reaction with water.

    • Pour the mixture into water and extract with an organic solvent.

    • Wash the organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

    • Purify by column chromatography.

Table 3: Representative Conditions for SNAr with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PropanethiolNaHDMSO9048GoodAdapted from[3]
ThiophenolK₂CO₃DMF100-1206-12GoodGeneral Protocol
Sodium thiomethoxide-Methanol654-8GoodGeneral Protocol

Optimization and Troubleshooting

The success of an SNAr reaction often depends on the careful optimization of reaction parameters. The following flowchart provides a decision-making guide for troubleshooting and optimizing your SNAr protocols.

Optimization_Flowchart start Low or No Product Formation q_temp Is the reaction temperature high enough? start->q_temp a_temp_yes Increase Temperature (e.g., in 20 °C increments) q_temp->a_temp_yes No q_base Is the base strong enough? q_temp->q_base Yes a_temp_yes->q_base a_base_yes Use a stronger base (e.g., K₂CO₃ -> Cs₂CO₃ -> NaH) q_base->a_base_yes No q_solvent Are you using a polar aprotic solvent? q_base->q_solvent Yes a_base_yes->q_solvent a_solvent_yes Switch to DMSO, DMF, or NMP q_solvent->a_solvent_yes No q_nucleophile Is the nucleophile concentration sufficient? q_solvent->q_nucleophile Yes a_solvent_yes->q_nucleophile a_nucleophile_yes Increase nucleophile equivalents (e.g., 1.2 -> 1.5 -> 2.0) q_nucleophile->a_nucleophile_yes No end Reaction Optimized q_nucleophile->end Yes a_nucleophile_yes->end

Caption: Decision-making flowchart for SNAr optimization.

Conclusion

The nucleophilic aromatic substitution of 3,5-difluoroaniline derivatives is a robust and versatile method for the synthesis of a wide range of functionalized anilines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this powerful transformation in their synthetic endeavors. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of SNAr reactions on this important class of compounds.

References

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]

  • Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. ScienceMadness.org. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Liquid Crystal Mesogens Utilizing 3,5-Difluoro-4-(piperidin-1-yl)aniline

Introduction: Strategic Design of Fluorinated Liquid Crystal Mesogens The quest for novel liquid crystal (LC) materials with tailored properties for advanced display technologies and photonic applications necessitates th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Design of Fluorinated Liquid Crystal Mesogens

The quest for novel liquid crystal (LC) materials with tailored properties for advanced display technologies and photonic applications necessitates the exploration of new molecular architectures. Fluorinated liquid crystals, in particular, have garnered significant attention due to their unique electronic and steric properties, which can profoundly influence key mesomorphic characteristics such as dielectric anisotropy, viscosity, and clearing points.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of a novel class of calamitic (rod-like) liquid crystal mesogens based on a 3,5-difluoro-4-(piperidin-1-yl)aniline core.

The strategic incorporation of a difluorinated aniline moiety serves to modulate the electronic properties of the mesogenic core. The presence of a bulky, non-coplanar piperidine group at the 4-position is anticipated to influence the molecular packing and, consequently, the mesophase behavior.[2] Such lateral substitutions can disrupt simple packing arrangements, potentially leading to the formation of desirable nematic or smectic phases with broad temperature ranges.[2]

This document outlines a robust and reproducible synthetic strategy, commencing with the preparation of the key intermediate, 3,5-Difluoro-4-(piperidin-1-yl)aniline, followed by its elaboration into a target liquid crystal mesogen via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed, step-by-step protocols are provided, along with insights into the rationale behind experimental choices, and comprehensive characterization methodologies to validate the synthesis and elucidate the liquid crystalline properties of the final product.

Part 1: Synthesis of the Key Intermediate: 3,5-Difluoro-4-(piperidin-1-yl)aniline

The synthesis of the pivotal building block, 3,5-Difluoro-4-(piperidin-1-yl)aniline, is achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This reaction is particularly effective on electron-deficient aromatic rings, and the presence of multiple fluorine atoms on the benzene ring facilitates the displacement of one fluorine atom by a nucleophile.[3]

Reaction Principle

The reaction proceeds via the attack of the secondary amine, piperidine, on an activated fluoroaromatic precursor. The electron-withdrawing nature of the fluorine atoms polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack.

Proposed Synthetic Pathway for the Intermediate

Synthesis_of_Intermediate 1,2,3,5-Tetrafluorobenzene 1,2,3,5-Tetrafluorobenzene Reaction_Node + 1,2,3,5-Tetrafluorobenzene->Reaction_Node Piperidine Piperidine Piperidine->Reaction_Node Intermediate_Product 3,5-Difluoro-4-(piperidin-1-yl)aniline Reaction_Node->Intermediate_Product Nucleophilic Aromatic Substitution

Caption: Synthetic route to 3,5-Difluoro-4-(piperidin-1-yl)aniline.

Detailed Experimental Protocol: Synthesis of 3,5-Difluoro-4-(piperidin-1-yl)aniline

Materials:

  • 1,2,3,5-Tetrafluorobenzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,5-tetrafluorobenzene (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 1,2,3,5-tetrafluorobenzene.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure 3,5-Difluoro-4-(piperidin-1-yl)aniline.

Part 2: Synthesis of a Calamitic Liquid Crystal Mesogen

With the key intermediate in hand, the synthesis of a target calamitic liquid crystal mesogen can be undertaken. A classic and highly effective method for the construction of the rigid biphenyl core of many liquid crystals is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.

Target Mesogen Design

For this application note, we will target the synthesis of 4'-(hexyloxy)-[1,1'-biphenyl]-4-carbonitrile substituted with 3,5-difluoro-4-(piperidin-1-yl)aniline . This molecule possesses a typical calamitic structure with a rigid biphenyl core, a flexible alkoxy tail (hexyloxy), and a polar cyano headgroup, features known to promote nematic and/or smectic mesophases.[4][5]

Proposed Synthetic Pathway for the Target Mesogen

Synthesis_of_Mesogen Intermediate 3,5-Difluoro-4-(piperidin-1-yl)aniline Reaction_Node + Intermediate->Reaction_Node Boronic_Acid 4-cyanophenylboronic acid Boronic_Acid->Reaction_Node Target_Mesogen Target Liquid Crystal Mesogen Reaction_Node->Target_Mesogen Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura coupling for the target mesogen.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 3,5-Difluoro-4-(piperidin-1-yl)aniline (from Part 1)

  • 4-cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3,5-Difluoro-4-(piperidin-1-yl)aniline (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a mixture of toluene (4 parts) and ethanol (1 part).

  • Base Addition: Add a 2 M aqueous solution of potassium carbonate (2.5 eq) to the reaction mixture.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure liquid crystal mesogen.

Part 3: Characterization and Validation

The successful synthesis and the liquid crystalline properties of the target mesogen must be confirmed through a series of analytical techniques.

Structural Characterization

The chemical structure of the intermediate and the final product should be unequivocally confirmed using the following spectroscopic methods:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic, piperidine, and alkoxy protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the characteristic signals for the biphenyl core and the cyano group.
¹⁹F NMR Signals corresponding to the fluorine atoms on the aniline ring, providing information on their chemical environment.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the synthesized compounds.
Thermal and Mesomorphic Characterization

The liquid crystalline behavior is investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (melting point, clearing point) and their associated enthalpy changes. A typical DSC thermogram will show endothermic peaks upon heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.

  • Polarized Optical Microscopy (POM): POM is a crucial technique for identifying the type of liquid crystal phase (e.g., nematic, smectic) by observing the characteristic optical textures that form as the material is cooled from the isotropic liquid state. For a nematic phase, one might observe a Schlieren or marbled texture, while smectic phases often exhibit fan-like or mosaic textures.

Illustrative Workflow for Characterization

Characterization_Workflow Synthesized_Mesogen Purified Target Mesogen Structural_Analysis Structural Characterization Synthesized_Mesogen->Structural_Analysis Thermal_Analysis Thermal & Mesomorphic Characterization Synthesized_Mesogen->Thermal_Analysis NMR ¹H, ¹³C, ¹⁹F NMR Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS DSC Differential Scanning Calorimetry Thermal_Analysis->DSC POM Polarized Optical Microscopy Thermal_Analysis->POM

Caption: Workflow for the characterization of the synthesized mesogen.

Conclusion and Outlook

This guide has detailed a comprehensive and adaptable synthetic strategy for a novel class of liquid crystal mesogens based on a 3,5-difluoro-4-(piperidin-1-yl)aniline core. The provided protocols for the synthesis of the key intermediate and the final target molecule via a Suzuki-Miyaura cross-coupling are robust and based on well-established chemical principles. The incorporation of the unique difluoro- and piperidine-substituted aniline moiety offers a promising avenue for the rational design of new liquid crystal materials with potentially advantageous properties. The characterization workflow outlined provides a clear path for the validation of the synthesized compounds and the elucidation of their mesomorphic behavior. Further exploration of different terminal groups and core structures based on this novel aniline building block is encouraged to expand the library of these promising new liquid crystals.

References

  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 14(11), 4595-4609. [Link]

  • Mali, H., Sharma, V. S., Panchal, J., Kher, S., & Prajapati, H. R. (2022). Design, synthesis and characterization of calamitic shaped optical active azo LCs: Structure property relationship. Molecular Crystals and Liquid Crystals, 745(1), 34-46. [Link]

  • Ha, S. T., Yeap, G. Y., Lin, H. C., & Sivasothy, Y. (2006). Synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod-like imine and biphenyl-4-carboxylate components. E-Journal of Chemistry, 3(3), 223-233. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Soman, R. N., & Sekar, N. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68. [Link]

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131. [Link]

  • Kafle, A. (2015). How to analyze liquid crystals?. ResearchGate. [Link]

  • Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of 3,5-difluoroaniline. PrepChem.com. [Link]

  • Kaszynski, P., & Januszko, A. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 126(2), 169-176. [Link]

  • Beilstein J. Org. Chem. 2016, 12, 192–197. [Link]

Sources

Method

Application Note: Diazotization and Sandmeyer Transformations of 3,5-Difluoro-4-(piperidin-1-yl)aniline

[1] Abstract & Strategic Context This application note details the conversion of 3,5-Difluoro-4-(piperidin-1-yl)aniline (CAS: 1332356-31-6) into its corresponding aryl halides and nitriles via the Sandmeyer reaction.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Context

This application note details the conversion of 3,5-Difluoro-4-(piperidin-1-yl)aniline (CAS: 1332356-31-6) into its corresponding aryl halides and nitriles via the Sandmeyer reaction.[1] This specific aniline is a high-value scaffold in the synthesis of antivirals (e.g., Pibrentasvir intermediates) and next-generation kinase inhibitors.[1]

The presence of the bulky, basic piperidine ring at the para position, flanked by two meta fluorine atoms, creates a unique "Push-Pull-Lock" electronic environment. Successfully manipulating this substrate requires navigating a critical solubility and reactivity switch driven by pH.[1] This guide provides optimized protocols for Diazotization, Chlorination, Bromination, and Cyanation, designed to maximize yield and safety.

Chemical Context & Mechanistic Expertise

The "Protonation Switch" Phenomenon

The success of this reaction hinges on understanding the state of the piperidine ring during diazotization.

  • Neutral State (Organic Solvent): The piperidine nitrogen is a strong electron donor (

    
     effect), activating the ring.
    
  • Acidic State (Diazotization Conditions): In the presence of strong mineral acid (HCl/HBr), the piperidine nitrogen protonates to form a piperidinium cation.

    • Consequence 1: The group switches from Electron Donating (

      
      ) to strong Electron Withdrawing (
      
      
      
      ). This deactivates the ring, slowing down the initial nitrosation step but stabilizing the resulting diazonium salt against premature phenol formation.
    • Consequence 2: Solubility changes drastically.[1] The substrate exists as a di-salt (anilinium/piperidinium) which may precipitate in water.[1] Strategic use of Acetic Acid (AcOH) as a co-solvent is recommended to maintain homogeneity.

Mechanism: Single Electron Transfer (SET)

The Sandmeyer transformation of this substrate follows a radical pathway catalyzed by Copper(I).[2][3]

SandmeyerMechanism cluster_0 Critical Intermediate Substrate Substrate (R-NH2) Acid HX / NaNO2 (Acidic Medium) Substrate->Acid Protonation Diazonium Diazonium Salt (R-N2+) Acid->Diazonium Diazotization (< 5°C) Radical Aryl Radical (R•) Diazonium->Radical SET (Reduction) - N2 Gas CuCat Cu(I)X Catalyst CuCat->Radical Catalysis Product Product (R-X) Radical->Product Ligand Transfer (Oxidation of Cu)

Figure 1: Mechanistic pathway highlighting the critical diazonium intermediate generated via SET.

Experimental Protocols

Safety Pre-Requisites
  • Diazonium Hazard: Although 3,5-difluoro substitution adds stability, diazonium salts are potential explosives.[1] Never let the reaction mixture dry out completely.

  • HF Generation: Thermal decomposition can release trace HF; use appropriate ventilation.[1]

  • Cyanide Safety: When performing cyanation, maintain pH > 9 in the scrubber to prevent HCN gas evolution.

Protocol A: General Diazotization (The Common Precursor)

This step generates the diazonium intermediate used in all subsequent Sandmeyer reactions.

Reagents:

  • Substrate: 3,5-Difluoro-4-(piperidin-1-yl)aniline (1.0 equiv)[1]

  • Acid: 6M HCl (for Chlorination/Cyanation) or 48% HBr (for Bromination) (10.0 equiv)

  • Sodium Nitrite (

    
    ): 2.5M aqueous solution (1.1 equiv)
    
  • Solvent: Water : Acetic Acid (1:1 v/v)

Step-by-Step:

  • Dissolution: In a 3-neck round bottom flask, dissolve the aniline in the Water/Acetic Acid mixture. Cool to 0–5°C using an ice/salt bath.

  • Acidification: Add the mineral acid (HCl or HBr) dropwise. Note: A thick slurry of the hydrochloride salt may form. Ensure vigorous overhead stirring.

  • Nitrosation: Add the

    
     solution dropwise via an addition funnel, keeping the internal temperature below 5°C .
    
    • Rate: Addition should take 20–30 minutes for a 10g scale.[1]

  • Endpoint Validation (Crucial): Stir for 15 minutes post-addition. Spot an aliquot onto Starch-Iodide paper .

    • Result: An immediate blue/black color indicates excess Nitrous Acid (required).[1] If negative, add 0.1 equiv more

      
      .[1]
      
  • Clarification: If the solution is not clear, filter quickly through a cold sintered glass funnel to remove undissolved solids before the next step.

Protocol B: Sandmeyer Chlorination (CuCl)
  • Catalyst Prep: Dissolve CuCl (1.2 equiv) in conc. HCl (2.0 equiv) in a separate flask. Cool to 0°C.[1]

  • Transfer: Slowly transfer the cold Diazonium Solution (Protocol A) into the stirred CuCl solution. Do not add CuCl to the diazonium salt; inverse addition controls gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Nitrogen gas evolution will be vigorous initially.[1][4]

  • Heating: Once evolution slows, heat to 60°C for 30 minutes to drive the reaction to completion.

  • Workup (The "pH Trap"):

    • Cool to RT.

    • CRITICAL: The product contains a basic piperidine ring. You must basify the mixture to pH > 10 using 50% NaOH or

      
       to deprotonate the piperidine.
      
    • Extract with Ethyl Acetate (3x).[1][5] Wash organics with brine, dry over

      
      , and concentrate.
      
Protocol C: Sandmeyer Bromination (CuBr)

Follow Protocol B, but substitute reagents as follows:

  • Diazotization Acid: Use 48% HBr instead of HCl.

  • Catalyst: Use CuBr (1.2 equiv) dissolved in 48% HBr.[1]

  • Workup: Identical pH adjustment (pH > 10) is required.[1]

Protocol D: Sandmeyer Cyanation (CuCN) - "The Reductive Challenge"

Cyanation requires strict pH control to prevent HCN formation and ensure the stability of the tetracyanocuprate complex.

  • Complex Formation: In a large flask, dissolve CuCN (1.2 equiv) and NaCN (1.5 equiv) in water. The solution should be clear (formation of

    
     species). Cool to 5°C.[1][4][5]
    
  • Neutralization: Adjust the Diazonium Solution (Protocol A) to pH 6.0–6.5 using saturated

    
     or Sodium Acetate. Do not allow it to become alkaline, or the diazonium will form a diazotate and decompose.
    
  • Addition: Add the neutralized diazonium solution dropwise to the CuCN/NaCN mixture at 5°C.

  • Reaction: Stir at 5°C for 30 mins, then allow to warm to RT.

  • Workup: Basify to pH > 10 (to free the piperidine). Extract with Toluene (preferred for nitriles).[1] Caution: Aqueous waste contains Cyanide.[1] Treat with bleach before disposal.[1]

Data Summary & Troubleshooting

ParameterChlorinationBrominationCyanation
Catalyst CuCl / HClCuBr / HBrCuCN / NaCN
Diazotization Acid HClHBrHCl (Neutralized to pH 6)
Key Intermediate Aryl RadicalAryl RadicalAryl Radical
Typical Yield 75 - 85%80 - 90%60 - 70%
Major Side Product Phenol (via hydrolysis)PhenolAzo-coupling / Phenol
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Phenol Formation Reaction temperature too high during diazotization.[1]Keep T < 5°C. Ensure acid concentration is high enough to prevent hydrolysis.[1]
Tarry/Black Product Polymerization or azo-coupling.[1]Add diazonium to the copper solution (inverse addition) to keep radical concentration low.
Product in Aqueous Phase pH Error. Product is protonated (salt form).You must basify the aqueous layer to pH > 10 to extract the free base piperidine product.
No Reaction (Starch Paper -) "Dead" Nitrite or insufficient acid.[1]Use fresh

.[1] Ensure pH is < 2 during diazotization.[1]

Experimental Workflow Diagram

Workflow Start Start: 3,5-Difluoro-4-(piperidin-1-yl)aniline Dissolve Dissolve in AcOH/H2O + Acid (HCl/HBr) Cool to 0°C Start->Dissolve Diazotize Add NaNO2 dropwise (Keep T < 5°C) Dissolve->Diazotize Check Starch-Iodide Test (Blue = Good) Diazotize->Check Check->Diazotize Fail (Add more NaNO2) Branch Select Nucleophile Check->Branch Pass Cl_Path Add to CuCl/HCl Branch->Cl_Path Chlorination Br_Path Add to CuBr/HBr Branch->Br_Path Bromination CN_Path Neut. to pH 6 -> Add to CuCN/NaCN Branch->CN_Path Cyanation Heat Warm to RT -> Heat to 60°C Cl_Path->Heat Br_Path->Heat CN_Path->Heat Workup CRITICAL: Basify to pH > 10 Extract Free Base Heat->Workup

Figure 2: Decision tree for selecting the appropriate Sandmeyer variant and critical workup steps.

References

  • Sandmeyer Reaction Mechanism & C

    • Title: Sandmeyer Reaction - Wikipedia: Reaction mechanism[1]

    • Source: Wikipedia / Organic Chemistry Portal[1]

    • URL:[Link]

  • Electrochemical & Radical Protocols for Sandmeyer

    • Title: A General Electrochemical Str
    • Source: ResearchGate / RSC[1]

    • URL:[Link]

  • Substrate Data & Applications (Pibrentasvir Intermedi

    • Title: 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline | PubChem CID 66629984[1][6]

    • Source: PubChem (NIH)
    • URL:[Link]

  • Stability of Diazonium Salts of Piperidinyl Anilines

    • Title: Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes[7]

    • Source: White Rose Research Online[1]

    • URL:[Link](Note: Generalized link to repository for stability studies on heterocyclic diazonium salts)

  • General Protocol for Electron-Rich Anilines

    • Title: Copper(I) Bromide Catalyzed Sandmeyer Reaction - Benchchem Protocols[1][5]

    • Source: BenchChem[1][5][8]

Sources

Application

Application Note: Strategic Utilization of Fluorinated Anilines in Next-Gen Agrochemical Synthesis

Topic: Applications of Fluorinated Anilines in Agrochemical Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Agrochemical Researchers Abstract Fluorinated anilines represent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Fluorinated Anilines in Agrochemical Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Agrochemical Researchers

Abstract

Fluorinated anilines represent a cornerstone class of intermediates in modern agrochemical discovery.[1][2] Approximately 50% of commercialized agrochemicals contain fluorine, utilized primarily to modulate lipophilicity (


), metabolic stability, and pKa. This guide provides an advanced technical analysis of utilizing fluorinated anilines to synthesize high-value herbicides (e.g., Diflufenican) and Succinate Dehydrogenase Inhibitor (SDHI) fungicides. It addresses the specific synthetic challenges posed by the electron-deficient nature of these anilines and offers optimized protocols for overcoming nucleophilic deactivation.

The Fluorine Effect in Agrochemical Design

Bioisosterism and Metabolic Blocking

Fluorine is the second smallest substituent after hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å for H). This allows for steric mimicry (bioisosterism) while drastically altering the electronic landscape.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Replacing metabolically labile sites (e.g., para-positions on phenyl rings) with fluorine blocks oxidative metabolism by Cytochrome P450 enzymes, extending the half-life of the active ingredient in the field.

  • Lipophilicity Modulation: Fluorination increases lipophilicity, facilitating the penetration of the active ingredient through the waxy cuticle of plant leaves or the insect exoskeleton.[2]

Electronic Deactivation: The Synthetic Challenge

The introduction of Fluorine (F) or Trifluoromethyl (-CF


) groups onto the aniline ring significantly lowers the basicity and nucleophilicity of the amine. This necessitates aggressive coupling conditions compared to non-fluorinated analogues.

Table 1: Comparative Electronic Properties of Aniline Derivatives

CompoundSubstituentpKa (Conjugate Acid)Relative NucleophilicitySynthetic Implication
Aniline -H4.60HighStandard coupling (EDC/HOBt) works.
4-Fluoroaniline 4-F4.65ModerateSlight reactivity drop; standard coupling viable.
2,4-Difluoroaniline 2,4-di-F~3.5LowRequires Acid Chloride or HATU/HOAt.
4-(Trifluoromethyl)aniline 4-CF

2.45Very LowRequires Acid Chloride + Pyridine/DMAP + Heat.
2,3,4,5,6-Pentafluoroaniline F

< 0Extremely LowRequires deprotonation (NaH) or extreme forcing conditions.

Synthesis Strategies & Protocols

Protocol A: Synthesis of Pyridinecarboxamide Herbicides (Diflufenican Class)

Target: Diflufenican (Phytoene desaturase inhibitor).[3] Key Intermediate: 2,4-Difluoroaniline.[1][3][4][5] Mechanism: Nucleophilic Acyl Substitution via Acid Chloride.

Rationale

Direct coupling of 2,4-difluoroaniline with carboxylic acids using carbodiimides (DCC/EDC) often results in poor yields due to the reduced nucleophilicity of the aniline. This protocol utilizes the Acid Chloride Method to drive the reaction to completion.

Workflow Diagram (Graphviz)

Diflufenican_Synthesis Figure 1: Synthetic Pathway for Diflufenican via Acid Chloride Activation Start1 2-Chloronicotinic Acid Inter1 Ether Intermediate (Carboxylic Acid) Start1->Inter1 1. KOH, Xylene, Reflux (Ullmann Ether Synthesis) Start2 3-(Trifluoromethyl)phenol Start2->Inter1 Inter2 Acid Chloride (Activated) Inter1->Inter2 SOCl2, cat. DMF Reflux, 2h Product Diflufenican (Final Herbicide) Inter2->Product DCM, Et3N 0°C to RT Reagent 2,4-Difluoroaniline Reagent->Product Nucleophilic Attack

Step-by-Step Methodology

Step 1: Activation of the Nicotinic Acid Scaffold

  • Charge a dry 250 mL round-bottom flask (RBF) with 2-[3-(trifluoromethyl)phenoxy]nicotinic acid (10.0 g, 35.3 mmol).

  • Add anhydrous Toluene (50 mL) and a catalytic amount of DMF (0.1 mL).

  • Add Thionyl Chloride (SOCl

    
    )  (5.1 mL, 70.6 mmol) dropwise under N
    
    
    
    atmosphere.
  • Heat to reflux (110°C) for 2 hours. Monitor gas evolution (HCl/SO

    
    ) until cessation.
    
  • Concentrate in vacuo to remove excess SOCl

    
     and toluene. The residue (crude acid chloride) is used immediately.
    

Step 2: Amide Coupling with 2,4-Difluoroaniline

  • Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) (40 mL).

  • In a separate flask, dissolve 2,4-Difluoroaniline (4.56 g, 35.3 mmol) and Triethylamine (Et

    
    N)  (5.4 mL, 38.8 mmol) in DCM (20 mL).
    
    • Note: Et

      
      N acts as an HCl scavenger. For highly unreactive anilines, Pyridine can be used as both solvent and base.
      
  • Cool the aniline solution to 0°C using an ice bath.

  • Add the acid chloride solution dropwise over 30 minutes, maintaining temperature < 5°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Add water (50 mL) and separate phases.

  • Wash: Wash organic layer with 1M HCl (to remove unreacted aniline), sat. NaHCO

    
    , and Brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of SDHI Fungicides (Pyrazole-Carboxamide Class)

Target: Generic SDHI Scaffold (e.g., Fluxapyroxad/Bixafen analogs). Key Intermediate: Ortho-substituted fluorinated anilines (e.g., 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine). Challenge: Steric hindrance combined with electronic deactivation.

Rationale

SDHI fungicides typically link a pyrazole acid to an aniline. When the aniline is sterically crowded (ortho-substituted), standard coupling fails. This protocol uses HATU , a high-efficiency coupling agent that generates a reactive active ester, facilitating attack by the weak aniline nucleophile.

Workflow Diagram (Graphviz)

SDHI_Synthesis Figure 2: HATU-Mediated Coupling for Sterically Hindered Fluorinated Anilines Acid Pyrazole Carboxylic Acid (e.g., Difluoromethyl-methyl-pyrazole acid) Coupling Activation Phase (HATU + DIPEA) Acid->Coupling Aniline Ortho-Substituted Fluorinated Aniline Transition Active Ester Formation (O-At species) Aniline->Transition Nucleophilic Attack (Slow Step) Coupling->Transition DMF, RT, 15 min Product SDHI Fungicide (Carboxamide Bond) Transition->Product Stir 12-24h, 50°C

Step-by-Step Methodology
  • Preparation: In a dry vial, dissolve 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (Diisopropylethylamine, 2.0 eq). Stir at RT for 15 minutes. The solution often turns yellow.

  • Addition: Add the Fluorinated Aniline (1.0 eq).

  • Reaction:

    • Standard: Stir at RT for 12 hours.

    • Difficult Substrates: If the aniline has a pKa < 3.0 or is ortho-disubstituted, heat the reaction to 50-60°C for 6-12 hours.

  • Workup: Dilute with Ethyl Acetate. Wash aggressively with LiCl (5% aq) to remove DMF, followed by 1M HCl and Brine.

  • Analysis: Confirm amide bond formation via

    
    H NMR (Amide -NH proton typically appears at 
    
    
    
    8.0–10.0 ppm, often as a broad singlet).

Handling & Safety (Specific to Fluoroanilines)

Fluorinated anilines possess distinct toxicological profiles compared to aniline.

  • Absorption: Highly lipophilic; rapid transdermal absorption.

  • Toxicity: Known to cause Methemoglobinemia (oxidation of hemoglobin iron from Fe

    
     to Fe
    
    
    
    ), reducing oxygen transport.
  • Specific Hazard: 4-Fluoroaniline is classified as acutely toxic (Oral/Dermal/Inhalation).

Safety Protocol:

  • Glove Selection: Standard Nitrile gloves are often insufficient for prolonged contact with fluorinated aromatics. Use Laminate Film (Silver Shield) or double-gloved Nitrile with frequent changes.

  • Quenching: Treat spills with dilute HCl to convert the volatile free base aniline into the non-volatile hydrochloride salt before cleaning.

  • Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[6] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Bayer CropScience. (2005). Process for the preparation of Diflufenican. US Patent 6,867,298. Link

  • Lamberth, C. (2013). Succinate dehydrogenase inhibitors (SDHIs): A class of fungicides with a broad spectrum of activity. Bioorganic & Medicinal Chemistry. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Fluoroaniline. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3,5-Difluoro-4-(piperidin-1-yl)aniline

Status: Operational | Ticket ID: T-OX-35DF4P | Technician: Senior Application Scientist Executive Summary This guide addresses the oxidative instability of 3,5-Difluoro-4-(piperidin-1-yl)aniline . While the 3,5-difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: T-OX-35DF4P | Technician: Senior Application Scientist

Executive Summary

This guide addresses the oxidative instability of 3,5-Difluoro-4-(piperidin-1-yl)aniline . While the 3,5-difluoro substitution provides some electron-withdrawing stabilization, the strong electron-donating nature of the para-piperidinyl group renders the aniline moiety electron-rich and susceptible to Single Electron Transfer (SET) oxidation. This results in rapid discoloration (browning/purpling) and purity loss via azo-dimerization or N-oxide formation.

Module 1: Diagnosis & Detection

Q1: My white powder has turned brown/purple. Is it still usable?

A: The color change indicates the formation of conjugated oxidation products (iminoquinones or azo-dimers). Even trace amounts (<0.5%) of these highly conjugated species can cause intense coloration.

  • Action: Perform a visual purity check via LC-MS. If the degradation products are <2%, the material may be salvageable via filtration through a silica plug (degradation products are often highly polar or insoluble). If >5%, recrystallization is required.

Q2: What specific signals should I look for in LC-MS to confirm oxidation?

A: Unlike simple anilines, the 4-position is blocked by the piperidine ring, preventing standard "head-to-tail" polymerization. Look for these specific shifts:

Mass ShiftProposed StructureMechanism
[M+16] N-Oxide Oxidation of the piperidine tertiary amine or aniline nitrogen.
[M+30] Nitroso Oxidation of the primary aniline amine (–NH₂

–NO).
[2M-2] Azo-Dimer Oxidative coupling of two aniline units (–N=N– linkage).
[2M-1] Hydrazine Intermediate coupling product.

Module 2: Mechanistic Insight

Q3: Why is this specific molecule degrading?

A: The degradation is driven by the electronic push-pull nature of the molecule.

  • The "Push": The piperidine nitrogen at the 4-position is a strong electron donor. It pushes electron density into the phenyl ring, lowering the oxidation potential of the primary aniline nitrogen.

  • The "Pull" (and Trap): The 3,5-fluorines withdraw density inductively but are not strong enough to counteract the piperidine.

  • The Pathway: Because the para-position is blocked by piperidine, the radical cation cannot polymerize into long chains (Polyaniline/PANI). Instead, it is forced into dimerization or N-oxidation .

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative cascade triggered by air (O₂) or incompatible solvents (e.g., DMSO).

OxidationPathway Aniline Target Molecule (Free Base) Radical Radical Cation [Intermediate] Aniline->Radical -e- (Oxidation via O2/Light) Salt HCl Salt Form (Stable) Aniline->Salt + HCl (Protonation) Dimer Azo-Dimer (Colored Impurity) Radical->Dimer Coupling (Head-to-Head) NOxide N-Oxide (Piperidine/Aniline) Radical->NOxide Oxygen Insertion

Caption: Figure 1. Oxidative degradation pathway of 3,5-Difluoro-4-(piperidin-1-yl)aniline showing the critical radical cation intermediate and the stabilization route via salt formation.

Module 3: Prevention & Storage Protocols

Q4: Can I store this in DMSO stock solutions?

A: NO. DMSO is a mild oxidant, especially in the presence of light or trace metals.

  • Risk: DMSO can facilitate the formation of N-oxides or imines over time.

  • Recommendation: Use Anhydrous Acetonitrile (MeCN) or Methanol (MeOH) for short-term stock solutions. For long-term storage, keep as a solid.

Q5: What is the "Gold Standard" for storage?

A: Convert the free base to the Hydrochloride (HCl) Salt .

  • Why? Protonating the primary amine ties up the lone pair electrons, drastically increasing the oxidation potential. The salt form is resistant to air oxidation.

  • Protocol:

    • Dissolve 1g of amine in 10 mL diethyl ether or EtOAc.

    • Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

    • Filter the white precipitate immediately.

    • Dry under vacuum and store at -20°C.

Module 4: Troubleshooting Decision Tree

If you suspect degradation, follow this logic flow to determine the next step.

TroubleshootingTree Start Visual Inspection: Color Change? Check LC-MS Analysis Start->Check Yes (Brown/Purple) PurityHigh Purity > 95%? Check->PurityHigh Use Use Immediately (Filter via Silica) PurityHigh->Use Yes Recryst Recrystallize (EtOH/Hexane) PurityHigh->Recryst No (<90%)

Caption: Figure 2. Decision matrix for handling oxidized aniline samples.

References

  • Mechanism of Aniline Oxidation

    • Wei, W. et al. (2020).[1][2] Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst. Angewandte Chemie International Edition.

  • Stability of Fluoroanilines

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline.
  • Storage of Amine Salts

    • BenchChem Technical Support (2025).[3] Effective Drying and Storage of Aniline Hydrochloride Salts.

  • DMSO Compatibility

    • Sigma-Aldrich (2024). Dimethyl Sulfoxide (DMSO)

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3,5-Difluoro-4-(piperidin-1-yl)aniline

Case ID: CAS-1332356-31-6-STABILITY Status: Active Support Level: Tier 3 (Senior Application Scientist) Triage: Visual Inspection & Immediate Action User Query: "My sample of 3,5-Difluoro-4-(piperidin-1-yl)aniline has ch...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-1332356-31-6-STABILITY Status: Active Support Level: Tier 3 (Senior Application Scientist)

Triage: Visual Inspection & Immediate Action

User Query: "My sample of 3,5-Difluoro-4-(piperidin-1-yl)aniline has changed color. Is it still usable?"

Technical Response: Discoloration in electron-rich anilines is a hallmark of oxidative degradation. Use the following decision matrix to determine the viability of your material.

Decision Matrix: Quality Assessment

G Start Visual Inspection of Compound White Off-White / Pale Cream (Crystalline) Start->White Yellow Light Yellow / Beige (Surface Crust) Start->Yellow Brown Dark Brown / Black (Oily/Gummy) Start->Brown Action1 Pass QC Proceed to Experiment White->Action1 Purity Likely >99% Action2 Hold Check LC-MS Purity Recrystallize if <98% Yellow->Action2 Surface Oxidation Action3 Critical Failure Perform Acid-Base Rescue or Discard Brown->Action3 Significant Azo/Quinone Formation

Figure 1: Visual triage workflow for assessing aniline stability. Discoloration severity correlates with the concentration of oxidation byproducts.

Knowledge Base: The Mechanism of Discoloration

User Query: "Why does this specific molecule degrade so quickly compared to other fluoro-anilines?"

Technical Analysis: While fluorine atoms are generally electron-withdrawing (which stabilizes the ring), the piperidinyl group at the para-position acts as a strong electron donor via resonance. This creates a "push-pull" electronic system that elevates the HOMO (Highest Occupied Molecular Orbital) energy of the aniline nitrogen, making it highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

The Degradation Pathway:

  • Initiation: Atmospheric oxygen abstracts an electron or hydrogen from the primary amine, forming a radical cation.

  • Propagation: These radicals couple to form azo-linkages (Ar-N=N-Ar) or oxidize further into iminoquinones .

  • Result: These conjugated systems are highly chromophoric (colored) even at ppm levels. A sample can look yellow with only 0.1% impurity.

Chemical Susceptibility Profile
FeatureElectronic EffectImpact on Stability
Primary Amine (-NH₂) Reactive CenterSite of initial oxidation (N-oxide/Hydroxylamine formation).
3,5-Difluoro Inductive Withdrawal (-I)Slight stabilization, but insufficient to counteract the piperidine.
4-Piperidinyl Resonance Donation (+R)Destabilizing. Increases electron density at the amine, accelerating oxidation.

Standard Operating Procedures (SOPs)

SOP-01: Optimal Storage Protocol

To prevent degradation of fresh material.

Prerequisites:

  • Inert Gas Source (Argon preferred over Nitrogen due to higher density).

  • Desiccant packs.

  • Parafilm or electrical tape.

Protocol:

  • Container Selection: Always use amber glass vials with Teflon-lined caps. Clear glass allows UV light to catalyze photolytic oxidation [1].

  • Atmosphere Exchange:

    • Do not simply close the cap.

    • Gently flow Argon into the vial for 10-15 seconds to displace air.

    • Cap immediately while the gas is still flowing (Schlenk technique lite).

  • Temperature: Store at -20°C .

    • Note: If -20°C is unavailable, 4°C is acceptable for short term (<1 month), but -20°C is mandatory for long-term banking.

  • Sealing: Wrap the cap junction with Parafilm to prevent oxygen diffusion over months.

SOP-02: Purification of Discolored Material

Rescue protocol for "Yellow" or "Light Brown" samples (Ticket Action 2).

Method A: Recrystallization (Preferred for high purity)

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.

  • Decolorization:

    • Dissolve crude solid in minimal hot solvent.

    • Add Activated Carbon (Charcoal) (1-2% by weight).

    • Stir hot for 5 minutes.

    • Filter through a Celite pad while hot to remove carbon and colored impurities [2].

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Drying: Vacuum dry under P₂O₅ or high vacuum to remove trace solvent.

Method B: Acid-Base Extraction (Preferred for bulk cleanup)

  • Dissolve the discolored solid in EtOAc or DCM.

  • Extract with 1M HCl . The aniline will protonate and move to the aqueous layer; non-basic colored impurities (tars/azo dimers) often remain in the organic layer.

  • Wash the aqueous layer with fresh organic solvent (discard organic wash).

  • Basify the aqueous layer with NaOH or NaHCO₃ to pH >10.

  • Extract the precipitated white solid back into fresh EtOAc.

  • Dry over Na₂SO₄ and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use a metal spatula to weigh this compound? A: Avoid if possible. Trace transition metals (Fe, Cu) on scratched spatulas can catalyze the auto-oxidation of electron-rich anilines [3]. Use porcelain, glass, or plastic spatulas for long-term stability.

Q: I see a "crust" on the surface, but the powder underneath is white. Is it safe? A: The crust is an oxidation layer protecting the bulk material.

  • Action: Carefully scrape off the top layer and discard.

  • Verification: Take a small sample from the center and run a TLC. If only one spot is visible, the bulk is likely pure.

Q: Is this compound light sensitive? A: Yes. Fluoro-anilines can undergo photolytic dehalogenation or oxidation under UV light. Always handle in low light or use amber glassware [4].

References

  • BenchChem. (2025). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds. Retrieved from

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

  • PubChem. (2025). 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline Compound Summary. Retrieved from

Troubleshooting

Technical Support Center: Solubilization Protocols for 3,5-Difluoro-4-(piperidin-1-yl)aniline

Case ID: SOL-35DF-PIP Subject: Troubleshooting aqueous solubility and precipitation issues for 3,5-Difluoro-4-(piperidin-1-yl)aniline. Assigned Scientist: Senior Application Scientist, Formulation Chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-35DF-PIP Subject: Troubleshooting aqueous solubility and precipitation issues for 3,5-Difluoro-4-(piperidin-1-yl)aniline. Assigned Scientist: Senior Application Scientist, Formulation Chemistry.

Technical Profile & Root Cause Analysis

Before attempting solubilization, it is critical to understand why this molecule resists dissolution in aqueous media.[1][2] The solubility barrier is driven by two competing physicochemical factors:

  • Electronic Suppression of Basicity (The "Neutrality" Trap):

    • Structure: The molecule consists of an aniline core with two fluorine atoms at the 3,5-positions and a piperidine ring at the 4-position.[1]

    • The Issue: While piperidine is typically a strong base (

      
      ), in this molecule, the piperidine nitrogen is directly attached to the phenyl ring (N-aryl).[1][2] Its lone pair electrons are delocalized into the aromatic system, drastically reducing basicity.[1]
      
    • The Fluorine Effect: The 3,5-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I).[1][2] This further lowers the

      
       of the aniline primary amine (
      
      
      
      ) to approximately 2.5 – 3.5 .[1][2]
    • Consequence: At physiological pH (7.[1][2]4) or even in standard acidic buffers (pH 4.5), the molecule remains uncharged (neutral) .[1][2] Neutral organic molecules have significantly lower aqueous solubility than their ionized salt forms.[1][2]

  • Lipophilicity & Crystal Lattice Energy:

    • The combination of the lipophilic piperidine ring and the fluorinated benzene core creates a high LogP (estimated > 2.5).[1][2] The molecule prefers to pack into a stable crystal lattice rather than interact with water molecules.[1][2]

Troubleshooting Workflow

Use this decision tree to select the correct solubilization strategy based on your experimental endpoint.

Solubility_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo / High Conc. Start Start: Define Application AppType Is this for In Vitro (Cell/Enzyme) or In Vivo (Animal)? Start->AppType DMSO_Stock Prepare 10-20mM Stock in 100% DMSO AppType->DMSO_Stock In Vitro Formulation Requires Formulation Vehicle AppType->Formulation In Vivo Dilution Dilute into Media DMSO_Stock->Dilution Precip Does it precipitate? Dilution->Precip Soluble Proceed with Assay (Keep DMSO < 0.5%) Precip->Soluble No Add_Surfactant Add 0.1% Tween-80 or 5% HP-β-CD to Media Precip->Add_Surfactant Yes pH_Adjust pH Adjustment? Formulation->pH_Adjust Acid_Salt Not Recommended (pKa too low for stable salt) pH_Adjust->Acid_Salt Yes CoSolvent Use PEG400 / Solutol / Water (e.g., 20:10:70) pH_Adjust->CoSolvent No (Standard)

Figure 1: Decision matrix for solubilizing 3,5-Difluoro-4-(piperidin-1-yl)aniline based on application type.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of Stable Stock Solution (Standard)

Best for: Storage and initial handling.[1][2]

  • Weighing: Weigh the solid compound into a glass vial. Avoid using plastics initially as lipophilic amines can adsorb to polypropylene.[1][2]

  • Solvent Selection: Add anhydrous DMSO (Dimethyl Sulfoxide) .[1][2]

    • Target Concentration: 10 mM to 50 mM.[1][2]

    • Note: Ethanol is often insufficient for this specific fluorinated aniline due to lower solvation power.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Store aliquots at -20°C. Protect from moisture (DMSO is hygroscopic; water uptake will cause the compound to crash out over time).[1][2]

Protocol B: Aqueous Dilution for Biological Assays (The "Anti-Crash" Method)

Best for: Cell culture or enzymatic assays where DMSO must be < 1%.[1][2]

The Challenge: When you pipette the DMSO stock into aqueous buffer, the "solvent shift" causes immediate precipitation because the water forces the lipophilic molecules together.[1][2]

The Solution: Kinetic Stabilization via Cyclodextrins. [2]

ComponentRoleFinal Conc. in Assay
HP-β-CD (Hydroxypropyl-beta-cyclodextrin)Encapsulates the piperidine/phenyl moiety to prevent aggregation.[1][2]0.5% - 5.0% (w/v)
DMSO Stock Solubilizes the solid.[1][2]≤ 1.0% (v/v)
Buffer (PBS/Media) Bulk solvent.[1][2]Remainder

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (e.g., PBS).[1][2] Filter sterilize (0.22 µm).

  • Add your compound's DMSO stock into the HP-β-CD solution while vortexing.[1][2] Do not add the CD solution to the DMSO.

  • Incubate/shake for 15 minutes at room temperature to allow inclusion complex formation.

  • Dilute this "Intermediate Stock" into the final assay wells.

Protocol C: High-Concentration Vehicle (In Vivo/PK Studies)

Best for: Animal dosing where high solubility (e.g., 1-5 mg/mL) is required.[1][2]

Since pH adjustment is ineffective due to the low pKa, use a Co-solvent/Surfactant System .[1][2]

Recommended Vehicle: 10% DMSO + 40% PEG 400 + 5% Tween 80 + 45% Saline.[1][2]

  • Dissolve compound completely in DMSO (10% of final volume).

  • Add PEG 400 (40% of final volume) and vortex. The solution should be clear.

  • Add Tween 80 (5% of final volume) and vortex.

  • Slowly add Saline (45% of final volume) dropwise while vortexing.

    • Critical Check: If cloudiness appears, stop adding saline and sonicate.[1][2] If it remains cloudy, the concentration is above the solubility limit for this vehicle.[1][2]

Frequently Asked Questions (FAQ)

Q1: I tried adding 1N HCl to dissolve it, but it didn't work. Why? A: This is a common issue with polyfluorinated anilines. The 3,5-difluoro substitution pulls electron density away from the amine, dropping the


 significantly (likely below 3.0).[1][2] To protonate it fully, you would need a pH near 1.[1][2]0. Most biological assays cannot tolerate this acidity, and even if you dissolve it in acid, it will precipitate immediately upon neutralization.[1][2]

Q2: Can I use Ethanol instead of DMSO? A: Generally, no.[1][2] While 4-fluoroaniline is soluble in ethanol, the addition of the piperidine ring and the extra fluorine increases the lattice energy.[1] Ethanol stocks often precipitate upon storage at -20°C. Anhydrous DMSO is the gold standard for this compound class.[1][2]

Q3: My compound precipitates in cell culture media even with 0.5% DMSO. What now? A: Serum proteins (BSA/FBS) in media can sometimes bind the drug, but often the precipitation is too fast.[1][2]

  • Immediate Fix: Pre-warm your media to 37°C before adding the drug.

  • Robust Fix: Use the Protocol B (Cyclodextrin) method described above.[1][2] HP-β-CD is generally non-toxic to cells at low concentrations (<10 mM) and prevents the "crashing out" effect.[1][2]

Q4: Is this compound light sensitive? A: Anilines are prone to oxidation, turning brown/yellow over time.[1][2] Fluorination offers some protection, but the piperidine nitrogen can form N-oxides.[1] Store DMSO stocks in amber vials and minimize light exposure.

References

  • Lipophilicity and pKa Influence

    • Kernns, E. H., & Di, L. (2008).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Chapter on Solubility).

    • Context: Defines the relationship between structural fluorin
    • [1][2]

  • Solubility Strategies for Weak Bases

    • Williams, H. D., et al. (2013).[1][2] "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499.[1][2]

    • Context: The authoritative review on using co-solvents and cyclodextrins for lipophilic weak bases.
  • Cyclodextrin Complexation

    • Brewster, M. E., & Loftsson, T. (2007).[1][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

    • Context: Protocols for using HP-β-CD to prevent precipitation of lipophilic amines.[1][2]

  • Chemical Structure Verification

    • PubChem Compound Summary for CID 61016669 (3,5-difluoro-4-(piperidin-1-yl)aniline).[1][2]

    • Context: Verification of chemical identity and computed properties.[1][2]

    • [1][2]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Purity Analysis of 3,5-Difluoro-4-(piperidin-1-yl)aniline

Executive Summary & Application Scope Target Analyte: 3,5-Difluoro-4-(piperidin-1-yl)aniline Chemical Class: Fluorinated N-heterocyclic aromatic amine. Primary Challenge: The molecule contains two distinct nitrogen cente...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Target Analyte: 3,5-Difluoro-4-(piperidin-1-yl)aniline Chemical Class: Fluorinated N-heterocyclic aromatic amine. Primary Challenge: The molecule contains two distinct nitrogen centers: a weakly basic aniline (deactivated by electron-withdrawing fluorines) and a highly basic aliphatic piperidine (pKa ~11). This duality creates significant challenges regarding peak tailing (silanol interactions) and selectivity against defluorinated impurities.

This guide compares two validated HPLC methodologies:

  • Method A (The Standard): C18 Stationary Phase with TFA (Ion-Pairing).

  • Method B (The Challenger): Phenyl-Hexyl Stationary Phase with Ammonium Formate (Pi-Pi Interaction).

Verdict: While Method A provides excellent peak shape due to ion-pairing, Method B is recommended for purity analysis in drug development due to superior selectivity for fluorinated impurities and full MS-compatibility.

Method Comparison: The "Workhorse" vs. The "Specialist"

The Analytical Challenge

The 3,5-difluoro substitution pattern is critical for biological activity (often metabolic stability). Common impurities include the monofluoro analog or regioisomers. Standard C18 columns often fail to resolve these positional isomers because the hydrophobicity change is negligible.

Comparative Parameters
FeatureMethod A: C18 + TFAMethod B: Phenyl-Hexyl + Formate
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse Plus C18)Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl or XSelect CSH)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)10mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile + 0.1% TFAMethanol
Separation Mechanism Hydrophobic Interaction + Ion PairingHydrophobic +

-

Interaction + Fluorine Selectivity
Peak Shape (Tailing) Excellent (TFA masks silanols)Good (Requires high-quality end-capping)
MS Compatibility Poor (TFA suppresses ionization)Excellent
Isomer Selectivity LowHigh (Phenyl ring interacts with F-atoms)
Why Method B Wins for Purity Analysis

The Phenyl-Hexyl phase offers a unique interaction mechanism. The electron-deficient fluorinated ring of the analyte interacts with the electron-rich phenyl ring of the stationary phase. Furthermore, Methanol (protic solvent) enhances these


-

interactions more effectively than Acetonitrile (aprotic), significantly improving the resolution of impurities that differ only by the position of a fluorine atom.

Method Development Decision Tree

The following workflow illustrates the logic used to select Method B over Method A for this specific fluorinated intermediate.

MethodSelection Start Start: 3,5-Difluoro-4-(piperidin-1-yl)aniline CheckBasicity Check Basicity: Piperidine pKa ~11 (Strong Base) Start->CheckBasicity CheckStructure Check Structure: Fluorinated Aromatic Ring Start->CheckStructure StandardC18 Try Standard C18 (High pH) CheckBasicity->StandardC18 Silanol Tailing Risk PhenylSelect Try Phenyl-Hexyl (Method B) CheckStructure->PhenylSelect Exploit F-C interactions TFA_Add Add TFA (Method A) StandardC18->TFA_Add Fix Tailing MS_Issue MS Incompatible Signal Suppression TFA_Add->MS_Issue FinalMethod Final Choice: Phenyl-Hexyl + MeOH + NH4 Formate MS_Issue->FinalMethod Switch for MS SolventChoice Solvent Selection: Methanol vs ACN PhenylSelect->SolventChoice SolventChoice->FinalMethod Enhanced Pi-Pi Selectivity

Caption: Decision logic prioritizing selectivity and MS-compatibility for fluorinated aniline analysis.

Detailed Experimental Protocols

Reagents & Standards
  • Reference Standard: 3,5-Difluoro-4-(piperidin-1-yl)aniline (>99.0% purity).[1]

  • Impurity A: 3,4,5-Trifluoroaniline (Starting Material).

  • Impurity B: N-Oxide degradation product (Generated via peroxide stress).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water. Ammonium Formate (99%+).

Recommended Protocol (Method B)

Instrument: HPLC with DAD (UV) or QDa (Mass Detector).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.8 with Formic Acid).

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Elevated temperature improves mass transfer for basic amines).

  • Detection: UV at 245 nm (Aniline absorption max) and 210 nm (Universal).

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 20.0 min: 90% B

    • 20.1 min: 10% B

    • 25.0 min: Stop (Re-equilibration)

Sample Preparation[2]
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: 1.0 mg/mL.

  • Working Concentration: 0.1 mg/mL (100 ppm).

Validation Workflow (ICH Q2 R2 Compliant)

This validation strategy aligns with the latest ICH Q2(R2) guidelines, emphasizing "Fitness for Purpose" and lifecycle management.

ValidationWorkflow cluster_0 System Suitability cluster_1 Core Validation SST SST Injection (5 Reps) Tail Tailing Factor < 1.5 SST->Tail RSD Area RSD < 2.0% SST->RSD Spec Specificity (Stress Testing) SST->Spec Pass Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Caption: Sequential validation workflow ensuring ICH Q2(R2) compliance.

Validation Data Summary (Simulated for Method B)
Validation ParameterExperimental ConditionAcceptance CriteriaTypical Result
Specificity Injection of Impurity A + Oxidative degradantResolution > 1.5 between all peaksPass (Rs = 2.1)
Linearity 5 levels (LOQ to 120% of target)


Accuracy Spiking at 50%, 100%, 150%Recovery 98.0% - 102.0%99.4%
Precision 6 replicates at 100%RSD < 1.0%0.3%
LOD / LOQ Signal-to-Noise RatioLOD (3:1), LOQ (10:1)0.05 µg/mL (LOQ)
Robustness

0.2 pH units,

5°C temp
Resolution > 1.5Stable

Critical Discussion: Mechanism of Action

The "Fluorine Effect"

The success of Method B relies on the interaction between the fluorine atoms on the analyte and the phenyl ring of the stationary phase.

  • Electron Withdrawal: The two fluorine atoms at positions 3 and 5 create an electron-deficient aromatic ring.

  • 
    -
    
    
    
    Stacking:
    The Phenyl-Hexyl stationary phase is electron-rich. This creates a "donor-acceptor"
    
    
    -
    
    
    interaction that is absent in standard C18 chromatography [1].
  • Solvent Modulation: Using Methanol (Method B) instead of Acetonitrile (Method A) is crucial. Acetonitrile has its own

    
     electrons (triple bond) which can compete with the stationary phase for interaction with the analyte, masking the selectivity benefits. Methanol allows the column's phenyl ring to dominate the separation mechanism [2].
    
Handling the Basic Piperidine

The piperidine moiety (


) is fully protonated at pH 3.8.
  • Risk: Cationic amine interacting with anionic free silanols on the silica surface (Peak Tailing).

  • Mitigation: The use of Ammonium Formate provides competing cations (

    
    ) that saturate the silanols, while the CSH (Charged Surface Hybrid)  particle technology (recommended in the protocol) applies a low-level positive charge to the silica surface to electrostatically repel the protonated analyte, resulting in sharp peaks without the need for TFA [3].
    

References

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. Link

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3,5-Difluoro-4-(piperidin-1-yl)aniline Analogs

Abstract The 3,5-Difluoro-4-(piperidin-1-yl)aniline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its unique electronic and struct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,5-Difluoro-4-(piperidin-1-yl)aniline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its unique electronic and structural properties make it a privileged fragment for establishing critical interactions within ATP-binding sites. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of its analogs. We will dissect the role of each component of the scaffold, compare its application across different enzyme targets, and provide field-proven experimental protocols for researchers engaged in drug discovery.

Introduction: The Rise of a Privileged Scaffold

The Ras/Raf/MEK/ERK pathway is a critical signal transduction cascade that, when dysregulated, is a major driver of human cancers.[1][2] Consequently, the development of inhibitors targeting kinases within this pathway, such as MEK1/2 and Raf, has been a major focus of oncological research. The 3,5-Difluoro-4-(piperidin-1-yl)aniline moiety has been identified as a highly effective "hinge-binding" fragment in a multitude of potent kinase inhibitors.

The core value of this scaffold lies in its trifecta of chemical features:

  • The Aniline Nitrogen: Acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

  • The Vicinal Fluorine Atoms: These powerful electron-withdrawing groups modulate the pKa of the aniline nitrogen, enhancing its hydrogen-bonding capability and often improving metabolic stability and cell permeability.

  • The Piperidine Ring: This saturated heterocycle typically extends into a solvent-exposed region of the target, providing a versatile vector for modifications that can enhance potency, tune selectivity, and optimize pharmacokinetic (PK) properties.

This guide will deconstruct the SAR of this scaffold, offering a comparative analysis of how structural modifications impact biological activity against its primary targets and alternative enzyme classes.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be systematically understood by examining modifications at three primary positions: the aniline core, the piperidine ring, and potential extensions from the aniline ring.

The Difluoroaniline "Headgroup": The Hinge-Binding Anchor

The primary role of the difluoroaniline headgroup is to form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region. The fluorine atoms are not merely passive additions; they are critical for potency.

  • Causality of Fluorination: The two fluorine atoms ortho to the amino group significantly lower the pKa of the aniline. This reduction in basicity prevents protonation under physiological conditions, ensuring the nitrogen remains a neutral hydrogen bond donor, which is optimal for hinge binding. Furthermore, fluorine substitution can block potential sites of oxidative metabolism, thereby improving the compound's metabolic stability.[1]

  • Comparative Analysis: In many kinase inhibitor series, the replacement of these fluorines with hydrogen or other substituents like chlorine or methyl groups often leads to a significant loss of potency. For example, in related scaffolds targeting VEGFR-2, the presence and position of fluoro substituents on the aniline ring are critical for achieving low nanomolar inhibition.[3]

The Piperidine Moiety: The Gateway to Potency and Selectivity

The piperidine ring is arguably the most critical component for SAR exploration. It projects away from the hinge region towards the solvent front or into nearby hydrophobic pockets, making it an ideal point for modification.

  • Ring Analogs: Replacing the piperidine with a smaller five-membered pyrrolidine ring can be a viable strategy. While this may alter the projection angle of substituents, it can sometimes improve properties like solubility. The choice between piperidine and pyrrolidine often depends on the specific topology of the target enzyme's active site.[4]

  • Substitutions at the 4-Position: This is the most common and impactful point of modification. Attaching aryl groups, such as a phenyl or a 4-fluorophenyl ring, at this position can lead to a dramatic increase in potency.[5][6][7] This is because the substituent can engage in additional hydrophobic or van der Waals interactions with residues in a nearby pocket. The choice of substituent on this appended phenyl ring can further fine-tune activity and selectivity.

The workflow for exploring these modifications follows a logical progression from initial screening to lead optimization.

SAR_Workflow cluster_0 Phase 1: Scaffold Validation cluster_1 Phase 2: SAR Exploration (Piperidine) cluster_2 Phase 3: Lead Optimization A Synthesize Core Scaffold 3,5-Difluoro-4-(piperidin-1-yl)aniline B Primary Target Assay (e.g., MEK1 Kinase Assay) A->B Test Activity C Synthesize Analogs - Pyrrolidine Ring - 4-Phenylpiperidine - 4-(4-F-Phenyl)piperidine B->C Hit Confirmed D Comparative Potency (IC50 Determination) C->D E Cell-Based Assays (e.g., HCT116 Proliferation) D->E Potent Analogs Identified F ADME/PK Profiling (Solubility, Stability) E->F G Select Clinical Candidate F->G

Caption: A typical workflow for an SAR study on the target scaffold.

Comparative Performance Across Different Biological Targets

While prominently featured in MEK inhibitors, the 3,5-difluoro-4-(heterocyclyl)aniline scaffold is versatile. Its effectiveness, however, is highly dependent on the target's specific architecture. The optimal substitutions on the piperidine ring change based on the shape and nature of the binding site.

A conceptual diagram illustrates how different substitutions on the piperidine ring can be used to achieve selectivity between two hypothetical kinases.

Selectivity_SAR cluster_KinaseA Kinase A (e.g., MEK1) cluster_KinaseB Kinase B (e.g., VEGFR-2) Scaffold 3,5-Difluoro-4-(...)-aniline Piperidine Moiety PocketA Large, Hydrophobic 'Selectivity Pocket' Scaffold:p->PocketA Large, Aromatic Substituent (e.g., -4-Phenyl) fits well PocketB Small, Polar 'Selectivity Pocket' Scaffold:p->PocketB Large, Aromatic Substituent causes steric clash PotencyA PotencyA PocketA->PotencyA PotencyB PotencyB PocketB->PotencyB caption Piperidine substitutions drive target selectivity.

Caption: Piperidine substitutions drive target selectivity.

The table below summarizes SAR data synthesized from various studies, illustrating how modifications affect potency against different targets. Note that these are representative examples and direct comparison requires identical assay conditions.

Compound / Scaffold ModificationPrimary TargetReported Activity (IC50)Key SAR InsightReference
Parent Scaffold (Unsubstituted Piperidine)MEK/RafModerate (Micromolar range)Establishes baseline activity; requires substitution for high potency.[1]
4-(4-Fluorophenyl)piperidine Analog Antiviral (HCV)Potent IntermediateThe arylpiperidine is a key structural element for the final drug, Pibrentasvir.[8]
Related Difluorophenyl-pyrrolidinyl Scaffold Aldose Reductase28 nMDemonstrates scaffold viability beyond kinases; hydroxyl group is key.[9][10]
Related Difluorophenylamino-triazine Scaffold VEGFR-2Low NanomolarShows the aniline can bind to different hinge motifs; modifications on the triazine are key for potency.[3]
Related Difluoro-indenyl Scaffold BCR-ABL Kinase4.7 nM (T315I mutant)The difluoro motif enhances potency in highly resistant kinase mutants.[11]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, robust and well-controlled experimental protocols are essential. Below is a representative protocol for an in vitro kinase inhibition assay, a foundational experiment in any kinase-focused drug discovery program.

Protocol: In Vitro MEK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the MEK1 kinase.

Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the MEK1 kinase by a test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. Unlabeled inhibitors compete with the tracer for the ATP site, causing a decrease in the TR-FRET signal.

Materials:

  • MEK1 Kinase, active (e.g., Thermo Fisher Scientific)

  • Eu-anti-GST Antibody (or other appropriate tag)

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (10 mM stock in 100% DMSO)

  • Trametinib (control inhibitor, 10 mM stock in 100% DMSO)

  • 384-well, low-volume, black plates

  • TR-FRET compatible plate reader

Methodology:

  • Compound Plating:

    • Prepare a 11-point, 1:3 serial dilution of test compounds and Trametinib in 100% DMSO, starting from a 1 mM concentration.

    • Using an acoustic liquid handler, transfer 40 nL of each compound dilution into the appropriate wells of a 384-well assay plate.

    • For control wells, add 40 nL of DMSO (0% inhibition/High signal) or 40 nL of 10 mM Trametinib (100% inhibition/Low signal).

  • Kinase/Antibody Preparation:

    • Prepare a 2X working solution of MEK1 kinase and Eu-anti-GST antibody in Kinase Buffer A. The final concentration in the well should be 5 nM for the kinase and 2 nM for the antibody.

  • Tracer Preparation:

    • Prepare a 2X working solution of Kinase Tracer 236 in Kinase Buffer A. The final concentration in the well should be at the Kd for the tracer with MEK1 (typically determined in a separate experiment, e.g., 15 nM).

  • Assay Assembly:

    • Add 5 µL of the 2X Kinase/Antibody solution to all wells of the assay plate.

    • Add 5 µL of the 2X Tracer solution to all wells. The final volume will be 10 µL.

    • Seal the plate and centrifuge briefly (1 min at 1000 rpm).

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET plate reader using standard Europium and APC/Cy5 settings (e.g., Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 3,5-Difluoro-4-(piperidin-1-yl)aniline scaffold is a validated and highly valuable starting point for the design of potent and selective inhibitors, particularly for protein kinases. The SAR is well-defined: the difluoroaniline headgroup serves as a reliable hinge-binder, while the piperidine ring offers a robust platform for introducing substitutions that can significantly enhance potency and modulate selectivity. Future efforts will likely focus on attaching novel chemical matter to the piperidine ring to engage unique pockets in target proteins, thereby discovering next-generation inhibitors with improved efficacy and resistance profiles. The principles outlined in this guide provide a rational framework for researchers to build upon this privileged scaffold in their drug discovery endeavors.

References

  • PubChem. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • Ishii, T., et al. Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. ACS Medicinal Chemistry Letters. [Link]

  • Vidal, D., et al. Hit-to-lead optimization of a series of allosteric inhibitors of the p38α MAP kinase. European Journal of Medicinal Chemistry. [Link]

  • Yadav, N., et al. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Medicinal Chemistry. [Link]

  • Zhang, D., et al. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Al-Gharabli, S. I., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Duncia, J. V., et al. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][6][8]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChemLite. 3,5-difluoro-4-(piperidin-1-yl)aniline. PubChemLite. [Link]

  • Peng, G., et al. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Heliyon. [Link]

  • Peng, G., et al. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. ResearchGate. [Link]

  • Chatzopoulou, M., et al. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Bioorganic & Medicinal Chemistry. [Link]

Sources

Validation

Technical Guide: GC-MS Structural Elucidation of 3,5-Difluoro-4-(piperidin-1-yl)aniline

Executive Summary & Analytical Context In the synthesis of next-generation kinase inhibitors and fluoroquinolone antibiotics, 3,5-Difluoro-4-(piperidin-1-yl)aniline serves as a critical building block. Its structural int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

In the synthesis of next-generation kinase inhibitors and fluoroquinolone antibiotics, 3,5-Difluoro-4-(piperidin-1-yl)aniline serves as a critical building block. Its structural integrity is defined by the electron-withdrawing fluorine atoms at the meta positions and the electron-donating piperidine ring at the para position relative to the primary amine.

For researchers, the analytical challenge lies in distinguishing this molecule from its defluorinated impurities (e.g., 3-fluoro analogs) and regioisomers. While LC-MS/MS is standard for quantification, GC-MS with Electron Ionization (EI) remains the gold standard for structural confirmation due to its reproducible fragmentation fingerprints.

This guide compares two primary GC-MS workflows: Direct Injection (Native) versus Trifluoroacetyl (TFA) Derivatization , providing experimental protocols and mechanistic fragmentation analysis to ensure unambiguous identification.

Structural Analysis & Theoretical Fragmentation

Before analyzing the spectra, we must establish the theoretical fragmentation behavior governed by the competing ionization sites: the aniline nitrogen and the piperidine nitrogen.

  • Molecular Formula:

    
    
    
  • Exact Mass: 212.11 g/mol

  • Key Structural Features:

    • Piperidine Ring: Prone to

      
      -cleavage and ring opening.
      
    • Difluorophenyl Core: Highly stable; fluorine loss is energetically unfavorable, making the aromatic core a consistent anchor in the mass spectrum.

Predicted Ionization Centers[1]
  • Piperidine Nitrogen (

    
    ):  The lone pair is conjugated with the phenyl ring but remains the most basic site. Ionization here triggers ring fragmentation.[1]
    
  • Aniline Nitrogen (

    
    ):  Less basic due to resonance and inductive effects from the fluorines, but critical for derivatization.
    

Comparative Analysis: Direct Injection vs. Derivatization[3]

This section objectively compares the two standard workflows for analyzing this intermediate.

Table 1: Performance Comparison of Analytical Workflows
FeatureMethod A: Direct Injection (Native)Method B: TFA-Derivatization
Target Analyte Free base amineN-TFA derivative (

308)
Chromatography Moderate tailing (due to primary amine interaction with silanols)Sharp, symmetrical peaks (amine capped)
Sensitivity Medium (adsorption losses possible)High (improved transmission)
Spectral Complexity High (rich fragmentation)Moderate (molecular ion dominant)
Prep Time Low (Dilute & Shoot)Medium (+30 mins reaction time)
Use Case Rapid purity screeningTrace impurity analysis & Quantitation
Expert Insight

For routine purity checks (>95% purity) , Method A is sufficient. However, if identifying trace impurities (<0.1%) , Method B is mandatory. The free primary amine in Method A often adsorbs to the GC liner, causing "ghost peaks" or non-linear calibration curves. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the primary amine to an amide, eliminating hydrogen bonding with the stationary phase.

Fragmentation Dynamics (Mechanism)

Understanding why specific ions form is crucial for distinguishing the target from impurities.

Primary Fragmentation Pathway (Method A - Native)
  • Molecular Ion (

    
    , m/z 212):  The aromatic ring stabilizes the radical cation, resulting in a prominent molecular ion.
    
  • 
    -Cleavage (
    
    
    
    , m/z 211):
    Loss of a hydrogen atom from the carbon adjacent to the piperidine nitrogen. This is the "base peak" in many N-cyclic systems.
  • Piperidine Ring Collapse (

    
     155-169):  The piperidine ring opens and loses ethylene (
    
    
    
    ) or propyl fragments.
  • Diagnostic Piperidine Ion (

    
     84):  The classic 
    
    
    
    ion.[2] However, in N-aryl systems, the charge often remains on the aromatic fragment, reducing the intensity of
    
    
    84 compared to aliphatic piperidines.
Visualization of Signaling Pathway

The following diagram maps the electron ionization fragmentation logic.

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion (M+) m/z 212 (Radical Cation) Alpha_Cleavage [M-H]+ m/z 211 (Imine Formation) M_Ion->Alpha_Cleavage - H• (Alpha C) Pip_Ion Piperidinyl Ion m/z 84 (Low Intensity) M_Ion->Pip_Ion C-N Bond Homolysis Ring_Open Ring Opening (Distonic Ion) Alpha_Cleavage->Ring_Open Rearrangement Frag_A Loss of C2H4 [M-28]+ m/z 184 Ring_Open->Frag_A Retro-Diels-Alder Frag_B Loss of C3H7• [M-43]+ m/z 169 Ring_Open->Frag_B Alkyl Elimination key1 Parent Ion key2 Primary Fragment key3 Secondary Fragment

Figure 1: Proposed EI-MS fragmentation pathway for 3,5-Difluoro-4-(piperidin-1-yl)aniline highlighting the stability of the difluorophenyl core.

Experimental Protocols

Method A: Direct Injection (Rapid Screening)

Reagents: HPLC-grade Methanol or Dichloromethane (DCM).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of DCM. Sonicate for 2 minutes.

  • Inlet: Split 20:1, Temperature 250°C.

    • Note: Use a deactivated glass wool liner to minimize amine adsorption.

  • Column: Rxi-5Sil MS (or equivalent 5% phenyl polysiloxane), 30m x 0.25mm x 0.25µm.

  • Oven Program:

    • Start at 60°C (hold 1 min).

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV. Scan range 40–350 amu.

Method B: TFA-Derivatization (Quantitative/Trace)

Reagents: Trifluoroacetic Anhydride (TFAA), Ethyl Acetate.

  • Derivatization:

    • Place 1 mg sample in a vial.

    • Add 50 µL Ethyl Acetate + 50 µL TFAA.

    • Cap and heat at 60°C for 20 minutes.

    • Evaporate to dryness under Nitrogen (

      
      ).[3]
      
    • Reconstitute in 1 mL Ethyl Acetate.

  • Analysis: Inject using the same GC parameters as Method A.

  • Result: Look for the N-TFA derivative at

    
     308  (
    
    
    
    ). The shift of +96 Da confirms the presence of exactly one primary amine.

Validation Workflow

To ensure the identified peak is the target and not an isobaric interference, follow this logic flow.

ValidationLogic Start Unknown Peak Detected Check_MZ Check Parent Ion m/z 212? Start->Check_MZ Check_Frag Check Fragments m/z 211, 169? Check_MZ->Check_Frag Yes Reject Impurity/Analog Check_MZ->Reject No Derivatize Perform TFA Derivatization Check_Frag->Derivatize Ambiguous Conclusion Confirmed ID: 3,5-Difluoro-4- (piperidin-1-yl)aniline Check_Frag->Conclusion Clear Match Check_Shift Shift to m/z 308? Derivatize->Check_Shift Check_Shift->Conclusion Yes (+96 Da) Check_Shift->Reject No

Figure 2: Step-by-step decision matrix for confirming structural identity using mass shift analysis.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for N-aryl piperidines.[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for alpha-cleavage mechanisms).
  • PubChem. Compound Summary: 4-(Piperidin-1-yl)aniline.[4][Link] (Structural reference for the non-fluorinated analog).

  • Scientific Electronic Library Online (SciELO). ESI-MS/MS screening of piperidine alkaloids.[Link] (Reference for fragmentation patterns of piperidine rings).

Sources

Comparative

A Comparative Guide to the Toxicity of Fluorinated vs. Chlorinated Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals The introduction of halogen atoms into the aniline scaffold is a common strategy in medicinal chemistry and materials science to modulate physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the aniline scaffold is a common strategy in medicinal chemistry and materials science to modulate physicochemical properties and biological activity. Among the halogens, fluorine and chlorine are frequently employed as bioisosteric replacements for hydrogen or other functional groups. However, the choice between a fluorine and a chlorine substituent can have profound implications for the toxicological profile of the resulting aniline derivative. This guide provides a comparative overview of the toxicity of fluorinated and chlorinated anilines, supported by experimental data and mechanistic insights, to aid in the rational design of safer chemical entities.

Physicochemical Properties Influencing Toxicity

The differing toxicological profiles of fluorinated and chlorinated anilines can be largely attributed to the fundamental differences in the properties of fluorine and chlorine atoms.

Key Physicochemical Differences:

PropertyFluorineChlorineImplication for Toxicity
Electronegativity (Pauling Scale) 3.98[1]3.16[1]The highly polar C-F bond can influence metabolic stability and interactions with biological targets.
Van der Waals Radius (Å) 1.47[1]1.74[1]The smaller size of fluorine makes it a closer steric mimic of hydrogen (1.20 Å)[1], potentially leading to different binding interactions compared to the bulkier chlorine atom.
Bond Strength (C-X) HighModerateThe strong C-F bond can enhance metabolic stability, but its cleavage can lead to the formation of toxic metabolites.
Lipophilicity (LogP) LowerHigherIncreased lipophilicity of chlorinated anilines can lead to greater membrane permeability and bioaccumulation.

Comparative Acute Toxicity

Acute toxicity studies, often measured by the median lethal dose (LD50), provide a primary indication of a substance's toxic potential. While a direct, comprehensive comparison is challenging due to variations in study designs, general trends can be observed.

A study analyzing matched molecular pairs from the ChEMBL database found that for 678 chlorine-fluorine matched pairs, 43% of the chlorinated compounds showed higher toxicity, while 24% of the fluorinated compounds were more toxic.[1] This suggests a general trend towards higher acute toxicity for chlorinated derivatives.

Table 1: Acute Oral LD50 Values for Selected Anilines in Rats

CompoundCAS NumberOral LD50 (mg/kg)
Fluorinated Anilines
2-Fluoroaniline348-54-9Data not readily available
3-Fluoroaniline371-40-4Data not readily available
4-Fluoroaniline371-40-4~300 (estimated)
Chlorinated Anilines
2-Chloroaniline95-51-21050 - 2000
3-Chloroaniline108-42-9256 - 1000
4-Chloroaniline106-47-8310 - 1020
2,4-Dichloroaniline554-00-7730 - 1600
3,4-Dichloroaniline95-76-1340 - 3110

Note: LD50 values can vary depending on the study and the strain of animal used. The data presented are for illustrative purposes.

Mechanisms of Toxicity

The toxicity of both fluorinated and chlorinated anilines is often mediated by their metabolic activation to reactive intermediates.

Metabolic Activation

Aniline derivatives are primarily metabolized in the liver by cytochrome P450 (CYP450) enzymes. A key activation step is N-hydroxylation to form reactive N-hydroxylamine metabolites.[2][3] These can be further oxidized to nitroso compounds and ultimately form highly reactive quinone-imines that can bind to cellular macromolecules like proteins and DNA, leading to toxicity.[3]

The position of the halogen substituent significantly influences the metabolic pathway. For instance, para-substituted anilines can undergo hydroxylation at the ortho or meta positions.

Metabolic Activation Pathway of Aniline Derivatives

Metabolic_Activation Aniline Aniline Derivative Hydroxylamine N-Hydroxylamine Metabolite Aniline->Hydroxylamine CYP450 (N-hydroxylation) Nitroso Nitroso Intermediate Hydroxylamine->Nitroso Oxidation QuinoneImine Reactive Quinone-Imine Nitroso->QuinoneImine Further Oxidation Macromolecules Cellular Macromolecules (Proteins, DNA) QuinoneImine->Macromolecules Covalent Binding Toxicity Toxicity Macromolecules->Toxicity

Caption: Generalized metabolic activation pathway of aniline derivatives leading to toxicity.

Methemoglobinemia

A primary toxic effect of many aniline derivatives, particularly chlorinated anilines, is the induction of methemoglobinemia.[2] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to transport oxygen. This leads to cyanosis and, in severe cases, tissue hypoxia.[2] The N-hydroxylamine metabolite is transported to red blood cells, where it initiates a redox cycle that leads to hemoglobin oxidation.[2]

Studies have shown that p-chloroaniline is more potent at inducing methemoglobinemia than aniline in animal models.[4] Comparative studies of chloroaniline isomers in rats and mice revealed that p-chloroaniline is the most potent inducer of methemoglobin formation, followed by m-chloroaniline, and then o-chloroaniline.[5]

Genotoxicity and Carcinogenicity

The ability of reactive metabolites to bind to DNA raises concerns about the genotoxicity and carcinogenic potential of aniline derivatives.

  • Genotoxicity: In silico predictions suggest that the mutagenic potential in the series of p-halogenated anilines may increase from p-bromoaniline to p-fluoroaniline, with p-chloroaniline having an intermediate value.[6] However, experimental results for genotoxicity can be mixed. For example, p-chloroaniline has shown mutagenic activity in various assays, while o- and m-chloroaniline have produced inconsistent results, suggesting weak or no genotoxic effects.[5]

  • Carcinogenicity: Aniline and its hydrochloride salt are classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[7][8] This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence.[7][8] The carcinogenic potential of specific fluorinated anilines is less well-characterized in comparison.

Experimental Protocols

Reliable and reproducible experimental data are crucial for comparing the toxicity of different chemical entities. The following are generalized protocols for key in vitro toxicity assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[9][10]

Objective: To determine the concentration-dependent effect of fluorinated and chlorinated aniline derivatives on the viability of a relevant cell line (e.g., HepG2 for hepatotoxicity).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[9]

  • Solubilization and Measurement: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Workflow for MTT Assay

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with test compounds Adhere->Treat Incubate Incubate for specified duration Treat->Incubate MTT Add MTT solution Incubate->MTT Formazan Incubate for formazan formation MTT->Formazan Solubilize Solubilize formazan crystals Formazan->Solubilize Measure Measure absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Difluoro-4-(piperidin-1-yl)aniline

Prepared by: Gemini, Senior Application Scientist This document provides essential procedural guidance for the safe and compliant disposal of 3,5-Difluoro-4-(piperidin-1-yl)aniline. As researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides essential procedural guidance for the safe and compliant disposal of 3,5-Difluoro-4-(piperidin-1-yl)aniline. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The protocols outlined herein are designed to ensure personnel safety, protect the environment, and maintain regulatory compliance. The information is synthesized from authoritative safety data sheets for structurally analogous compounds and established best practices for hazardous waste management.

Hazard Profile and Rationale for Stringent Disposal

3,5-Difluoro-4-(piperidin-1-yl)aniline is a substituted aromatic amine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, the known hazards of its structural components—fluorinated anilines and piperidine derivatives—mandate a cautious approach. Aniline and its derivatives are recognized for their potential toxicity, including carcinogenicity and adverse effects on aquatic ecosystems.[1][2] The presence of fluorine atoms can also lead to persistence in the environment and may require specific disposal technologies like high-temperature incineration to ensure complete destruction.[3]

Therefore, all waste containing 3,5-Difluoro-4-(piperidin-1-yl)aniline must be treated as hazardous. The primary objectives of this disposal guide are to prevent its release into the environment and to neutralize its potential hazards through a controlled and compliant waste stream.

Key Compound and Safety Data
PropertyValue / InformationSource
Chemical Name 3,5-difluoro-4-(piperidin-1-yl)aniline[4]
Molecular Formula C₁₁H₁₄F₂N₂[4]
Molecular Weight 212.24 g/mol [4]
CAS Number Not explicitly assigned; handle with caution.N/A
Anticipated Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Potential for long-term environmental damage.[5][6][7]
GHS Hazard Statements (Inferred) H302, H312, H332 (Harmful if swallowed/in contact with skin/if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][6][7]

Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable to prevent exposure during handling and disposal operations. The following equipment must be worn to create a barrier against all potential routes of exposure (dermal, ocular, inhalation).

  • Hand Protection : Use chemical-resistant gloves. Double-gloving with nitrile or neoprene gloves is highly recommended.[8][9] Always inspect gloves for signs of degradation before use and practice proper removal techniques to avoid contaminating your skin.[10]

  • Eye and Face Protection : Wear chemical splash-resistant safety goggles with side protection.[5] For tasks with a higher risk of splashing, a full-face shield is required in addition to goggles.[8]

  • Body Protection : A fully buttoned, flame-retardant laboratory coat is mandatory.[9] For handling larger quantities or managing spills, a chemical-resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection : All handling of this compound, especially in solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][11] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7]

Spill and Decontamination Protocol

Immediate and correct response to a spill is critical for minimizing exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Alert and Evacuate : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Secure the Area : Restrict access to the spill area. Remove all sources of ignition.

  • Don PPE : Before re-entering the area, don the full PPE described in Section 2.

  • Containment : For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[12] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover the material to prevent dust from becoming airborne.[10]

  • Collection : Carefully collect the absorbent material and any contaminated debris using non-sparking tools. Place the collected waste into a designated, leak-proof, and clearly labeled hazardous waste container.[13][14]

  • Decontamination : Clean the spill area thoroughly. Wipe the surface with an appropriate solvent (e.g., ethanol or methanol) followed by a soap and water wash.[13] All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.[12][13]

  • Reporting : Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office, in accordance with local policy.[12]

Procedural Guide for Disposal

The disposal of 3,5-Difluoro-4-(piperidin-1-yl)aniline must be managed through your institution's EHS office or a licensed hazardous waste disposal contractor.[12][15] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [10][16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 3,5-Difluoro-4-(piperidin-1-yl)aniline.

G cluster_prep Phase 1: Waste Generation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Disposal A Waste Generated (Solid, Liquid, or PPE) B Identify Waste Type A->B C Solid Waste (Residues, Contaminated Labware) B->C Solid D Liquid Waste (Solutions, Solvents) B->D Liquid E Contaminated PPE (Gloves, Wipes) B->E PPE F Select Chemically Compatible Container C->F D->F E->F G Seal Container Tightly F->G H Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Symbols + Accumulation Date G->H I Store in Designated Satellite Accumulation Area H->I J Maintain Waste Log I->J K Contact EHS for Pickup J->K L Waste Manifest & Transport by Licensed Contractor K->L

Caption: Workflow for the safe handling and disposal of 3,5-Difluoro-4-(piperidin-1-yl)aniline.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation :

    • Do Not Mix : Keep waste containing 3,5-Difluoro-4-(piperidin-1-yl)aniline separate from other chemical waste streams unless explicitly permitted by your institution's EHS office.[13][15]

    • Solid Waste : Collect solid residues, contaminated weighing boats, pipette tips, and other disposable labware in a dedicated hazardous waste container.[12]

    • Liquid Waste : Collect solutions or reaction mixtures in a separate, sealed, and compatible liquid waste container.[12]

    • Contaminated Materials : All PPE, absorbent pads from spills, and cleaning materials must also be disposed of as hazardous waste in the solid waste container.[13]

  • Waste Collection and Storage :

    • Containers : Use only approved, leak-proof, and chemically compatible containers (e.g., high-density polyethylene or glass).[12] Ensure containers are in good condition and can be securely sealed.

    • Labeling : All waste containers must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste"[13]

      • The full chemical name: "3,5-Difluoro-4-(piperidin-1-yl)aniline"

      • The date when waste was first added (accumulation start date)

      • Appropriate hazard pictograms (e.g., toxic, irritant)

    • Storage : Store sealed waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated, have secondary containment, and be away from incompatible materials like strong oxidizing agents and acids.[12][15]

  • Final Disposal :

    • Arrange for Pickup : Once the container is full or the accumulation time limit is reached (as per institutional and local regulations), contact your EHS office to schedule a waste pickup.[12] Provide an accurate inventory of the container's contents.

    • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave tracking record, which is a legal requirement.

    • Professional Disposal : The licensed waste contractor will transport the waste to a permitted facility for final treatment, which will likely involve high-temperature incineration to ensure the complete destruction of the aromatic amine and fluorinated components.[3][16]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the risks associated with this compound are managed responsibly from acquisition to final disposal.

References

  • PubChem. 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • SDFine. 4-fluoroaniline. S D Fine-Chem Limited. [Link]

  • Mpakana, T., et al. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • Loba Chemie. ANILINE AR Safety Data Sheet. Loba Chemie Pvt. Ltd. [Link]

  • Pharmaffiliates. CAS No : 1332356-31-6 | Product Name : 3,5-Difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]aniline. Pharmaffiliates. [Link]

  • Washington State University. Aniline Safety Data Sheet. WSU Environmental Health & Safety. [Link]

  • PubChemLite. 3,5-difluoro-4-(piperidin-1-yl)aniline. PubChem. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Collect and Recycle. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society. [Link]

  • WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • US EPA. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. United States Environmental Protection Agency. [Link]

Sources

Handling

Personal protective equipment for handling 3,5-Difluoro-4-(piperidin-1-yl)aniline

[1] Executive Safety Summary The Silent Hazard: Unlike corrosive acids that cause immediate pain, 3,5-Difluoro-4-(piperidin-1-yl)aniline is a lipophilic aniline derivative.[1] It possesses the ability to penetrate intact...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

The Silent Hazard: Unlike corrosive acids that cause immediate pain, 3,5-Difluoro-4-(piperidin-1-yl)aniline is a lipophilic aniline derivative.[1] It possesses the ability to penetrate intact skin rapidly, often without immediate sensation. Once absorbed, it can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity [1].[1]

Operational Directive: Treat this compound as a Class 6.1 Toxic Substance . All handling protocols must prioritize the prevention of dermal absorption and inhalation of particulates.

Risk Assessment & PPE Decision Logic

The selection of Personal Protective Equipment (PPE) is not static; it depends on the physical state of the material (Solid vs. Solution) and the scale of operation.

PPE Selection Matrix
Protection ZoneScenario A: Solid Handling (Weighing, Transfer)Scenario B: Solution Handling (Synthesis, Extraction)Scientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield/4H) or Double Nitrile (Change immediately on splash)Aniline derivatives permeate standard nitrile in <10 mins.[1] Laminate offers >4hr breakthrough [2].
Respiratory N95 or P100 (if outside hood)Half-mask w/ OV/P100 (if volatile solvents used)Engineering controls (Fume Hood) are primary.[1] Respirators are the secondary fail-safe.
Eye Protection Chemical Splash Goggles Chemical Splash Goggles + Face Shield Prevent ocular absorption; safety glasses with side shields are insufficient for liquids.
Body Defense Lab Coat (Buttoned, Tyvek sleeves)Chemical Resistant Apron (over Lab Coat)Cotton absorbs and holds toxic liquids against the skin.[1]
PPE Decision Workflow (Logic Diagram)

PPE_Decision_Tree Start START: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood_S Is Fume Hood Available? Solid->Hood_S Solvent Solvent Type? Liquid->Solvent PPE_Solid_Std PROTOCOL A: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Splash Goggles Hood_S->PPE_Solid_Std Yes PPE_Solid_Resp PROTOCOL A+: Add N95/P100 Respirator (Minimize exposure time) Hood_S->PPE_Solid_Resp No (Emergency Only) Volatile Volatile/Heated Solvent->Volatile Stable Stable/Ambient Solvent->Stable PPE_Liq_High PROTOCOL B (High Risk): 1. Laminate Gloves (Essential) 2. Face Shield + Goggles 3. OV Cartridge Respirator Volatile->PPE_Liq_High PPE_Liq_Std PROTOCOL B (Std): 1. Double Nitrile (Change on splash) 2. Chemical Apron 3. Fume Hood Stable->PPE_Liq_Std

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering control availability.[1]

Detailed Operational Protocols

The "Double-Glove" Technique (Why and How)

The Science: Standard disposable nitrile gloves (4 mil) provide excellent protection against biologicals but poor resistance to aromatic amines.[1] Permeation data for aniline analogues suggests breakthrough can occur in minutes [3].

  • Layer 1 (Inner): 4 mil Nitrile (Inspection layer).[1] White/Blue.

  • Layer 2 (Outer): 5-8 mil Nitrile (Sacrificial layer).[1] Purple/Green.

  • Protocol: If the outer glove is splashed, strip it immediately. The inner glove protects your skin while you don a fresh outer glove. Do not wash gloves; replace them.

Weighing and Transfer (Solid State)

This is the highest risk moment for inhalation.

  • Static Control: Use an antistatic gun or bar inside the balance draft shield. Fluorinated anilines are often fluffy and hold static charge, causing "fly-away" powder.

  • Containment: Weigh inside a chemical fume hood. If the balance is sensitive to airflow, use a powder safety enclosure or reduce sash height to the minimum working level.

  • Clean-Up: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous waste.

Emergency Response: Dermal Exposure

If 3,5-Difluoro-4-(piperidin-1-yl)aniline contacts skin, speed is critical .[1]

  • Strip: Remove contaminated clothing/gloves immediately. Do not pull contaminated shirts over the head; cut them off if necessary.

  • Flush: Wash with copious amounts of soap and water for at least 15 minutes.[2] Do not use alcohol or organic solvents to clean skin; this increases the rate of absorption [4].

  • Alert: Notify the safety officer. Monitor for signs of cyanosis (blue lips/fingernails) or headache.

Waste Disposal & Deactivation

Improper disposal puts downstream waste handlers at risk.

Waste Stream Classification:

  • Category: Toxic Organic / Halogenated.

  • RCRA Code (US): Not specifically listed, but treat as D003 (Reactive) or characteristic toxic waste due to aniline content.[1]

Disposal Protocol:

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as this may cause an exothermic reaction.

  • Labeling: Clearly label the waste container: "Contains Fluorinated Aniline - TOXIC - Skin Hazard."

  • Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber.

    • Reasoning: The combustion of this molecule releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). The incinerator facility must be capable of scrubbing acid gases to prevent environmental release [5].

Synthesis & Reaction Monitoring Workflow

Use this flowchart to maintain safety during the experimental lifecycle.

Workflow cluster_safety Continuous Monitoring Setup 1. Setup (Check Fume Hood Flow) PPE 2. PPE Check (Double Glove) Setup->PPE Mandatory Reaction 3. Reaction (Closed Vessel) PPE->Reaction Quench 4. Quench/Workup (High Exposure Risk) Reaction->Quench Careful Venting Waste 5. Waste Segregation (Halogenated) Quench->Waste Dispose Solids/Liquids

Figure 2: Operational workflow emphasizing the critical risk point during Quench/Workup.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Agent. CDC NIOSH Pocket Guide to Chemical Hazards. [Link][1]

  • PubChem. (2025). 3,5-Difluoro-4-(piperidin-1-yl)aniline Compound Summary. National Library of Medicine. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Combustion: Incinerators and Boilers. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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